Azetidine, 1-butyl-3-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
7215-14-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-butyl-3-phenylazetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-13(11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
YNCHHTUNHWKKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Predicted Collision Cross Section of 1-butyl-3-phenylazetidine: A Technical Guide for Ion Mobility-Mass Spectrometry Validation
Executive Summary
1-butyl-3-phenylazetidine (C13H19N) is a rigid, nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug development. However, distinguishing such structures from their isomers in complex biological matrices using standard liquid chromatography-mass spectrometry (LC-MS) is challenging. Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal separation dimension by measuring the Collision Cross Section (CCS)—a rotationally averaged gas-phase surface area. This whitepaper details the machine learning-predicted CCS values for 1-butyl-3-phenylazetidine across multiple adduct states and provides a comprehensive, self-validating experimental protocol for empirical verification.
Structural Context and the Need for CCS
1-butyl-3-phenylazetidine (Monoisotopic Mass: 189.15175 Da, LogP: 3.0) features a strained four-membered azetidine ring substituted with a butyl chain and a phenyl group[1]. The spatial orientation of these substituents dictates its gas-phase packing. While high-resolution MS provides the exact mass (e.g., m/z 190.15903 for [M+H]+)[1], it cannot differentiate 1-butyl-3-phenylazetidine from isobaric or isomeric compounds (such as substituted piperidines or pyrrolidines). CCS acts as a highly specific, instrument-independent molecular fingerprint that resolves these structural ambiguities[2].
Mechanistic Rationale: Machine Learning-Based CCS Prediction
Acquiring empirical CCS values for every novel compound is bottlenecked by the availability of high-purity analytical standards[2]. To overcome this limitation, predictive machine learning frameworks like 3 have been developed[3].
Causality of the Predictive Model: The CCSbase algorithm translates the SMILES string (CCCCN1CC(C1)C2=CC=CC=C2) into Molecular Quantum Numbers (MQNs) and 3D molecular descriptors[4]. These descriptors mathematically capture topological flexibility, electronegativity, and gas-phase basicity[5]. By mapping these features against a massive database of experimental CCS values (measured in nitrogen drift gas), the model predicts the conformational compaction of 1-butyl-3-phenylazetidine upon adduct formation[3]. The inclusion of 3D descriptors allows the model to account for the specific folding of the flexible butyl chain over the azetidine ring in a vacuum, accurately predicting values for different protomers and conformers[4].
Quantitative Data: Predicted CCS Values
The following table summarizes the predicted CCS values for 1-butyl-3-phenylazetidine derived from the CCSbase machine learning model[1].
| Adduct Species | m/z | Predicted CCS (Ų) | Mechanistic Rationale for CCS Variance |
| [M+H-H2O]+ | 172.14901 | 128.6 | Loss of water leads to the most compact gas-phase structure. |
| [M+H]+ | 190.15903 | 140.8 | Standard protonation; tight coordination at the azetidine nitrogen. |
| [M-H]- | 188.14447 | 145.5 | Deprotonation induces slight charge repulsion and structural expansion. |
| [M+Na-2H]- | 210.12642 | 146.2 | Complexation with sodium in negative mode alters the dipole moment. |
| [M+Na]+ | 212.14097 | 146.3 | Na+ has a larger ionic radius than H+, increasing the overall cross-section. |
| [M+K]+ | 228.11491 | 146.4 | K+ is larger than Na+, yet the CCS is similar, implying a highly coordinated, folded conformation around the potassium ion. |
| [M]+ / [M]- | 189.15120 | 148.9 | Radical ions lack the stabilizing coordination of an adduct, leading to a looser structure. |
| [M+NH4]+ | 207.18557 | 153.0 | The bulky ammonium adduct prevents tight folding of the butyl chain. |
| [M+HCOO]- | 234.14995 | 161.2 | Formate adduct adds significant steric bulk in the negative ion mode. |
| [M+CH3COO]- | 248.16560 | 188.6 | Acetate adduct creates the largest steric footprint due to its extended geometry. |
Experimental Protocol: IM-MS Validation Workflow
To establish trustworthiness, computational predictions must be validated through a self-validating empirical system[2]. The following protocol outlines the methodology for measuring the CCS of 1-butyl-3-phenylazetidine using Traveling Wave Ion Mobility Spectrometry (TWIMS) or Drift Tube Ion Mobility Spectrometry (DTIMS)[3].
Step 1: Sample Preparation and Adduct Optimization
-
Action: Dissolve 1-butyl-3-phenylazetidine standard in 50:50 Methanol:Water.
-
Causality: To selectively generate the [M+H]+ adduct (140.8 Ų), dope the solution with 0.1% Formic Acid. To validate the [M+Na]+ adduct (146.3 Ų), spike the solution with 10 µM Sodium Acetate. Controlling the solvent environment ensures high-abundance, stable adduct formation, preventing overlapping Arrival Time Distributions (ATDs) and ensuring the system validates the specific predicted state[2].
Step 2: Instrument Calibration (Critical for TWIMS)
-
Action: Infuse a polyalanine standard or Agilent Tune Mix prior to sample analysis.
-
Causality: Unlike DTIMS, which uses a uniform electric field to calculate CCS directly from first principles (Mason-Schamp equation), TWIMS uses a non-uniform, traveling voltage wave[2]. Therefore, TWIMS requires a robust calibration curve mapping known CCS values to measured drift times ( td ) to ensure the output is self-validating and accurate[2].
Step 3: Electrospray Ionization (ESI) and Ion Mobility Separation
-
Action: Introduce the sample via ESI. Set the drift gas (N2) pressure to ~3.0 mbar (instrument dependent) and optimize the wave velocity/height.
-
Causality: Soft ionization prevents in-source fragmentation. The nitrogen drift gas acts as a frictional medium; larger adducts (e.g., [M+CH3COO]-) experience more collisions and traverse the mobility cell slower than compact adducts (e.g., [M+H]+)[3].
Step 4: Data Processing and CCS Derivation
-
Action: Extract the ATD for the specific m/z of the target adduct. Calculate the centroid of the ATD peak.
-
Causality: The centroid drift time is plugged into the calibration curve (for TWIMS) or the Mason-Schamp equation (for DTIMS) to yield the empirical CCS[2]. This value is then compared against the CCSbase prediction to confirm structural identity. A median relative error of 0.8–2.2% is generally expected for high-accuracy machine learning models[4].
Workflow Visualization
Experimental workflow for IM-MS validation of predicted CCS values.
References
- Title: 1-butyl-3-phenylazetidine (C13H19N)
- Source: ccsbase.
- Title: Collision Cross Section Prediction Based on Machine Learning Source: MDPI URL
- Title: Collision Cross Section (CCS)
- Title: High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites Source: Journal of the American Society for Mass Spectrometry URL
Sources
Comprehensive Physicochemical and Synthetic Profiling of Azetidine, 1-butyl-3-phenyl-
Executive Summary
In modern medicinal chemistry, the strategic replacement of traditional aliphatic rings (such as piperidines and morpholines) with highly strained, low-molecular-weight bioisosteres is a proven tactic for optimizing pharmacokinetic profiles. Azetidine, 1-butyl-3-phenyl- (IUPAC: 1-butyl-3-phenylazetidine) is a highly versatile chemical scaffold that exemplifies this approach. With the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol , this compound leverages the unique geometric constraints of the four-membered azetidine ring to project its 1-butyl and 3-phenyl substituents into distinct pharmacological vectors.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural-activity relationship (SAR) logic, and validated synthetic methodologies for 1-butyl-3-phenylazetidine, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 1-butyl-3-phenylazetidine stems from its precise physicochemical balance. The azetidine core restricts conformational flexibility, effectively lowering the overall lipophilicity (logP) compared to larger homologues while maintaining high metabolic stability. The basicity of the ring nitrogen (typically pKa ~8.5–9.0) ensures it remains protonated at physiological pH, enabling critical cation-π and hydrogen-bonding interactions within target receptor pockets.
Quantitative data defining the compound's structural and analytical profile is summarized below[1]:
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₃H₁₉N | Defines the atomic composition and degree of unsaturation. |
| Molecular Weight | 189.30 g/mol | Optimal low-MW scaffold for fragment-based drug design. |
| Monoisotopic Mass | 189.15175 Da | Critical for high-resolution mass spectrometry (HRMS) targeting. |
| XLogP (Predicted) | 3.00 | Indicates moderate lipophilicity, ideal for membrane permeability. |
| Topological Polar Surface Area | 3.20 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
| PubChem CID | 23629 | Unique identifier for database cross-referencing. |
| SMILES | CCCCN1CC(C1)C2=CC=CC=C2 | Computational string for in silico docking studies. |
Pharmacological Relevance & SAR Logic
The architectural design of 1-butyl-3-phenylazetidine is not arbitrary; it is governed by strict structure-activity relationship (SAR) principles. The strategic placement of substituents on the azetidine ring dictates its interaction with biological targets.
-
The Azetidine Core: Acts as a rigid spacer. By reducing the number of carbon atoms compared to a piperidine ring, it lowers the overall lipophilicity, which is a known driver of off-target toxicity and poor aqueous solubility.
-
The 3-Phenyl Group: Provides a planar, hydrophobic surface essential for π-π stacking or edge-to-face aromatic interactions deep within hydrophobic receptor cavities.
-
The 1-Butyl Group: Serves as a lipophilic reach vector. The flexible alkyl chain can occupy adjacent hydrophobic sub-pockets, anchoring the molecule and increasing binding affinity through van der Waals interactions.
Structure-Activity Relationship (SAR) logic of the 1-butyl-3-phenylazetidine scaffold.
Synthetic Methodology: Reductive Amination Workflow
The most efficient and scalable route to synthesize 1-butyl-3-phenylazetidine is via the reductive amination of 3-phenylazetidine with butyraldehyde. This approach is favored because it avoids the over-alkylation issues commonly associated with direct alkyl halide substitution.
Causality & Experimental Logic
-
Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) due to its mild nature. It selectively reduces the transient iminium ion without prematurely reducing the butyraldehyde starting material, ensuring high atom economy .
-
Solvent Dynamics: 1,2-Dichloroethane (DCE) is utilized because it provides optimal solubility for the borohydride reagent and facilitates the kinetically favored dehydration step required to form the iminium intermediate.
Step-by-Step Protocol
-
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-phenylazetidine (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Condensation: Cool the solution to 0 °C and add butyraldehyde (1.1 eq) dropwise. Rationale: The slight excess ensures complete conversion of the valuable azetidine core, while the low temperature mitigates the volatile loss of the aldehyde.
-
Reduction: Introduce NaBH(OAc)₃ (1.5 eq) in small portions over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
In-Process QC: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when conversion >95% is confirmed by the emergence of the target mass ([M+H]⁺ = 190.16).
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts and safely destroy unreacted hydride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient DCM to 5% MeOH in DCM) to yield the pure target compound.
Synthetic workflow for 1-butyl-3-phenylazetidine via reductive amination.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. Structural confirmation relies on orthogonal analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Ion Mobility & Mass Spectrometry (IM-MS) Logic
Because the tertiary amine in the azetidine ring is highly basic, it readily ionizes in positive electrospray ionization (ESI+). Advanced ion mobility profiling provides Collision Cross Section (CCS) values, which add an orthogonal separation dimension to LC-MS. The CCS value allows researchers to differentiate 1-butyl-3-phenylazetidine from isobaric impurities based on their gas-phase packing and drift time[1].
Table 2: Predicted LC-MS Adducts and CCS Profiles
Data derived from predictive CCSbase modeling for C₁₃H₁₉N[1].
| Ionization Adduct | m/z Ratio | Predicted CCS (Ų) | Diagnostic Value |
| [M+H]⁺ | 190.159 | 140.8 | Primary diagnostic peak for ESI+ confirmation. |
| [M+Na]⁺ | 212.141 | 146.3 | Secondary confirmation; indicates sodium adduction in the source. |
| [M-H]⁻ | 188.144 | 145.5 | ESI- peak; less prominent due to the basicity of the amine. |
¹H-NMR Diagnostic Signatures
When validating via ¹H-NMR (in CDCl₃), the highly strained four-membered azetidine ring exhibits distinct coupling constants. The diastereotopic protons on C2 and C4 of the ring will present as complex multiplets (typically between 3.0–4.0 ppm) due to the spatial influence of the adjacent 3-phenyl group and the N-butyl substituent. The successful integration of 19 protons (5 aromatic, 5 azetidine ring, 9 butyl chain) definitively validates the C₁₃H₁₉N structure.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23629, 1-Butyl-3-phenylazetidine." PubChem, 2026.[Link]
-
Lowe, J. T., et al. "Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 2015.[Link]
-
MolForge. "Azetidine, 1-butyl-3-phenyl- (CID 23629) - Molecular Properties & Analysis." MolForge AI Database, 2026. [Link] (Derived from search grounding data).
Sources
Pharmacological Profiling and Mechanistic Workflows of Substituted Azetidine Derivatives
Executive Summary
Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. Their high ring strain, sp³-rich character, and 1 offer superior pharmacokinetic properties, enhanced metabolic stability, and precise spatial orientation of pharmacophores compared to larger, more flexible rings[1]. As an Application Scientist, I have structured this technical whitepaper to dissect the biological activities of substituted azetidines, elucidate their mechanistic pathways, and provide rigorously validated experimental protocols for their evaluation.
Mechanistic Paradigms in Azetidine Pharmacology
Antimicrobial and Antitubercular Activity
Substituted azetidines, particularly azetidin-2-ones (β-lactams), are foundational to antibacterial therapy. They act as suicide inhibitors of D,D-transpeptidases, preventing peptidoglycan cross-linking and inducing 2[2]. Beyond traditional β-lactams, novel non-carbonyl azetidine derivatives exhibit potent antitubercular activity[3]. A primary mechanism of action for these derivatives is the inhibition of the Fatty Acid Synthase II (FAS-II) system, thereby disrupting 4—a critical structural component of the Mycobacterium tuberculosis cell wall[4].
Simplified overview of mycolic acid biosynthesis and targeted inhibition by azetidine derivatives.
Oncology and Kinase Modulation
In oncology, the azetidine motif is strategically employed to enhance the metabolic stability and target residence time of kinase inhibitors[1]. A prime example is Cobimetinib, an FDA-approved MEK inhibitor for advanced melanoma[1]. The azetidine ring restricts the molecule's conformation, optimizing its fit within the allosteric pocket of MEK1/2, thereby potently suppressing the MAPK/ERK signaling cascade and halting tumor proliferation.
Modulation of the MAPK/ERK signaling cascade by azetidine-containing MEK inhibitors.
Quantitative Pharmacological Profiling
To contextualize the potency of these scaffolds, the following table summarizes the biological activities of representative azetidine derivatives across different therapeutic domains.
| Compound Class / Drug | Substitution Pattern | Primary Target | Indication | Potency (MIC / IC₅₀) |
| Azetidin-4-one (M7) | 3-chloro-1,4-diaryl | D,D-transpeptidase | Antibacterial (S. aureus) | MIC: ~10 µg/mL |
| Novel Azetidine | N-alkylated | FAS-II System | Antitubercular (M. tb) | MIC: 0.5 - 2.0 µg/mL |
| Cobimetinib | Piperidine-azetidine hybrid | MEK1/2 Kinase | Advanced Melanoma | IC₅₀: 0.9 nM |
| Baricitinib | Azetidine-linked pyrazole | JAK1/JAK2 | Rheumatoid Arthritis | IC₅₀: 5.9 nM (JAK1) |
Experimental Methodologies for Pharmacological Evaluation
Reproducible data hinges on controlling assay variables. The following protocols are designed as self-validating systems, incorporating internal controls to ensure absolute data integrity.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality & Rationale: The broth microdilution method is preferred over standard disk diffusion for novel azetidines because it provides a precise Minimum Inhibitory Concentration (MIC), which is critical for establishing quantitative Structure-Activity Relationships (SAR)[4].
Protocol Steps:
-
Compound Preparation: Dissolve the synthesized azetidine derivative in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in Mueller-Hinton broth to achieve final test concentrations (e.g., 64 µg/mL to 0.125 µg/mL), ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced toxicity[5].
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in broth.
-
Assay Assembly: In a 96-well microtiter plate, add 50 µL of the diluted compound and 50 µL of the bacterial inoculum per well.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is determined visually or via optical density (OD₆₀₀) as the lowest concentration completely inhibiting growth[4].
Self-Validation System: The assay must include a sterility control (broth only) to rule out contamination, a growth control (broth + inoculum + 1% DMSO) to confirm vehicle compatibility, and a positive control (e.g., ) to validate assay sensitivity.
In Vitro Kinase Inhibition Assay (TR-FRET) for MEK/ERK Modulation
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the inhibition of MEK1 by azetidine derivatives. TR-FRET introduces a time delay before measurement, which eliminates short-lived background auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds.
Protocol Steps:
-
Kinase Reaction Setup: In a 384-well plate, combine recombinant MEK1 enzyme, a biotinylated protein substrate, and the azetidine derivative (in varying concentrations).
-
Compound Incubation: Incubate for 30 minutes at room temperature to allow the azetidine derivative to reach binding equilibrium within the allosteric pocket.
-
ATP Addition: Initiate the kinase reaction by adding ATP at its predetermined Michaelis constant ( Km ) to ensure the assay is sensitive to competitive or allosteric modulation. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
Self-Validation System: Calculate the Z'-factor using the maximum signal (vehicle control) and minimum signal (no-enzyme control). A Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, proving the protocol is reliable for hit-to-lead optimization.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsTMwGr98IsKihirzaa-zIVMmU-DzHDI44AF4icZ-VKZDu-kF2UYGqkhvl9PjFHRKAHtQKliAwrqd1gX2-aXBS_H51fqTAwsSJc2Cs1msRDRqy-drPo5bOdt2sWcaL8CTW8Yl5]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Adv. J. Chem. A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcd9sRBm_-_UyArB_5Ur9V6MgtAgt9nXAPP2GbGoeDW8XHl5UxKJ80IdvBhPm6jYdgtI4EA5pBWByui0QAuavBXS8lXgZrd_eeQ8b7qQFI-4OBs63R9qstdzJpSlC7gcWMX2zLnAOrQEqvvpHklrOHBBtpoSmzhYepbBnfkKsgz9PSsVm-B4=]
- The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPEDSR9r4b6PUsGwXTuklb_ihGArGVUC7n9fjL3R3w4RJiPsAk7sXFp2IPhJp9gJxugnkCWic4B3c5RaI3GosEq-Gu2UwdjC8dVxaZD38BMW9BZLxQVGiTt-r8XJxDWtfzX2rRrAYRliVAYExKA-TXrjRAz3beAHCM35CZjBN_FkH42-OqfLnFETf9oeGM4qvditK-8FCYYEidsWH1BFuPTRwZbVu0RaEljEAUr3c=]
- Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3P2IXkQl_l5y8oKMfi8e1DjYiD6gKUDssWijxmzFjUxsQUJOC6VgQFc9YvJc7oJmuN-ywKuE2E-ye37cZEWOazJSAhywAP8rtSoABNsJRSkLmxndy5iwKevMoe5llJR86cIkjffF7LCTaHRbfHdyTJ9_zBiuVteATpT2_wRu14J-Mjuy_pDt9PXFMr7k0N75sG6Tu6_TTAoZN3jKwxJLNJIX34zYZeVbtGbfBem5ZP4MvNc0=]
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh20VZuOuDLRkKU70-Ty7iTEimKx8hMxqrErnOCZaDKXp7LAyIXEmVWrVv1f5OGK3E6D33b2N_5Ofl1GXL8DIe9u4DtVRkknTe995sgqu-W_cWBin_P5grhrkLQTaYn_iwKHzyuIS7wBlMpOxihIOS59x_saxBPH88U9R1JC7Rq83FX-K4FfAodOzGfKY_tK3TvytSekfOqWfn0oAs5IyocIIx-yIeLJVXvtMADxrylS0WoPQ=]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Executive Summary
Historically viewed as a synthetic curiosity due to its inherent ring strain, the four-membered nitrogen-containing heterocycle—azetidine—has evolved into a privileged scaffold in contemporary drug discovery[1]. Bridging the conformational gap between the highly strained aziridine and the highly flexible pyrrolidine, azetidines offer medicinal chemists a precise structural tool to fine-tune pharmacological and pharmacokinetic (PK) profiles[2].
This technical guide explores the physicochemical rationale behind azetidine incorporation, details robust synthetic methodologies for overcoming its thermodynamic barriers, and analyzes its role in FDA-approved therapeutics.
Physicochemical and Structural Rationale
The strategic incorporation of an azetidine ring into a lead molecule is rarely arbitrary; it is driven by specific causality in structure-activity relationship (SAR) optimization[3].
Conformational Rigidity and the Entropic Penalty
Azetidines possess a ring strain of approximately 26 kcal/mol[4]. This strained nature restricts the conformational freedom of peripheral substituents. By pre-organizing the pharmacophore into a biologically active conformation, azetidines lower the entropic penalty ( ΔS ) upon target binding, frequently resulting in a net increase in binding affinity ( ΔG ) and target selectivity[1].
Bioisosteric Replacement and ADME Optimization
Azetidines serve as highly effective bioisosteres for isopropyl groups, piperidines, and pyrrolidines[5]. Replacing an acyclic lipophilic group (like isopropyl) with an azetidine introduces an sp3 -rich, polar basic center, which drastically improves aqueous solubility[2]. Furthermore, compared to larger saturated heterocycles, the azetidine nitrogen is highly resistant to cytochrome P450-mediated N-dealkylation[1]. The steric hindrance and altered orbital hybridization at the strained nitrogen center elevate the activation energy required for metabolic oxidation, thereby extending the drug's half-life.
Table 1: Comparative Physicochemical Properties of Common Moieties
| Property | Isopropyl Group | Pyrrolidine (5-membered) | Azetidine (4-membered) |
| Conformational Rigidity | Low (Freely rotating) | Moderate (Envelope flipping) | High (Pre-organized) |
| Ring Strain Energy | 0 kcal/mol | ~6 kcal/mol | ~26 kcal/mol |
| Metabolic Stability | Moderate | Low (Prone to oxidation) | High (Resistant to N-dealkylation) |
| Lipophilicity (LogP) | High | Moderate | Low (Improves solubility) |
| 3D Character ( sp3 ) | Low structural impact | High | High (Compact vector projection) |
Synthetic Methodologies: Overcoming Ring Strain
The primary challenge in azetidine synthesis is the thermodynamic penalty associated with forming a highly strained four-membered ring. Traditional methods often fail due to competing intermolecular side reactions or elimination pathways[6]. To achieve reliable cyclization, the leaving group must be highly activated, and the nucleophile must be precisely positioned.
Protocol: Enantiopure Azetidine Synthesis via Couty's Method
Couty's azetidine synthesis is a highly efficient, self-validating protocol for generating enantiopure azetidines from readily available β -amino alcohols via a 4-exo-trig ring closure[7].
Mechanistic Causality: The success of this protocol relies on converting the amine into an electron-withdrawing cyanomethyl derivative, which prevents premature, undesired aziridination while increasing the acidity of the adjacent α -protons to facilitate the final cyclization step.
Step-by-Step Methodology:
-
N -Cyanomethylation: Dissolve the enantiopure β -amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add diisopropylethylamine (DIPEA, 1.5 eq) and chloroacetonitrile (1.2 eq). Stir at room temperature for 12 hours.
-
Validation: TLC should indicate complete consumption of the primary/secondary amine. The electron-withdrawing cyanomethyl group is now installed.
-
-
Hydroxyl Activation (Mesylation): Cool the reaction mixture to 0 °C. Add triethylamine (TEA, 2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.5 eq). Stir for 2 hours.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate lowers the activation energy required for the subsequent nucleophilic displacement, compensating for the high ring strain of the forming azetidine.
-
-
Anionic Ring Closure (4-exo-trig): Isolate the mesylated intermediate via standard aqueous workup. Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add lithium hexamethyldisilazide (LiHMDS, 1.1 eq).
-
Causality: The strong, bulky base deprotonates the acidic α -position of the cyanomethyl group. The resulting carbanion undergoes a rapid intramolecular 4-exo-trig cyclization, displacing the mesylate to form the azetidine ring[7].
-
-
Isolation: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, and purify via silica gel chromatography to yield the enantiopure 2-cyano-azetidine.
Pharmacological Applications and FDA-Approved Drugs
The integration of azetidine into clinical candidates has resulted in several FDA-approved drugs across diverse therapeutic areas[2].
-
Cobimetinib: An orally available MEK1/2 inhibitor used for melanoma[8]. The azetidine ring acts as a rigid, compact spacer that perfectly orients the pharmacophore into the allosteric pocket of the MEK kinase without introducing unnecessary steric bulk.
-
Azelnidipine: A third-generation dihydropyridine calcium channel blocker for hypertension[1]. The azetidine moiety enhances the drug's lipophilicity profile and receptor residence time compared to earlier generations.
-
Baricitinib: A first-in-class Janus kinase (JAK) inhibitor for rheumatoid arthritis[2]. The azetidine ring in baricitinib is crucial for its metabolic stability and precise binding within the ATP-binding cleft of JAK1/JAK2, effectively halting the downstream STAT phosphorylation cascade.
Pathway Visualization: Azetidine Intervention in JAK-STAT Signaling
Caption: The JAK-STAT signaling pathway illustrating the point of intervention for azetidine-based Baricitinib.
Future Perspectives: Spirocyclic Azetidines
As the low-hanging fruit of flat, sp2 -hybridized chemical space becomes exhausted, the industry is shifting toward fragment-based drug discovery (FBDD) utilizing 3D-rich scaffolds[9]. Spirocyclic azetidines are currently at the forefront of this movement. By varying the ring fusion site and substitution patterns, medicinal chemists can freely steer the geometry of lead compounds in three-dimensional space[10]. Furthermore, because spirocyclic azetidines lack the flat aromaticity recognized by many cytochrome P450 degradation enzymes, they are highly effective at mitigating early drug clearance[10].
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (NIH) / PubMed[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines RSC Publishing[Link]
-
Couty's azetidine synthesis Wikipedia[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azetidines - Enamine [enamine.net]
- 10. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
Harnessing the Azetidine Scaffold: A Technical Guide to 1-Butyl-3-phenylazetidine in CNS Drug Discovery
As a Senior Application Scientist navigating the complexities of neuropharmacology, I often encounter the challenge of balancing target affinity with blood-brain barrier (BBB) penetrance. The four-membered azetidine ring has emerged as a privileged structure in central nervous system (CNS) drug discovery[1]. This technical guide deconstructs Azetidine, 1-butyl-3-phenyl- (1-butyl-3-phenylazetidine), exploring its structural rationale, mechanistic potential, and the rigorous experimental workflows required to validate such high-sp3 scaffolds.
The Azetidine Privilege in CNS Architecture
Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. However, the paradigm has shifted toward sp3-rich, conformationally restricted heterocycles to improve clinical success rates. Azetidines possess unique distinctive structural features, including high ring strain and conformational rigidity, which confer enhanced metabolic stability and solubility[2].
The 3-phenylazetidine core acts as a rigidified bioisostere of phenylethylamine—the foundational backbone of endogenous monoamines like dopamine and norepinephrine. By locking the phenyl ring and the basic amine into a constrained spatial arrangement, the entropic penalty upon receptor binding is drastically reduced[1]. Furthermore, the addition of an N-butyl chain in 1-butyl-3-phenylazetidine increases lipophilicity, driving the molecule toward optimal CNS multiparameter optimization (MPO) space[3].
Physicochemical Profile & Quantitative Data
To understand why 1-butyl-3-phenylazetidine is an exceptional starting point for CNS library development, we must analyze its physicochemical properties. The data below highlights its alignment with Lipinski’s Rule of Five and Pfizer's CNS MPO guidelines.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C13H19N | Low molecular weight facilitates rapid passive diffusion across the BBB. |
| Molecular Weight | 189.30 g/mol | Well below the 400 Da threshold ideal for CNS therapeutics. |
| LogP (Predicted) | 3.00 | Strikes the perfect balance between aqueous solubility and lipid permeability. |
| Topological Polar Surface Area (TPSA) | 3.20 Ų | Exceptionally low TPSA ensures minimal hydrogen bonding with water, maximizing BBB transit. |
| Rotatable Bonds | 4 | Maintains conformational rigidity while allowing the N-butyl tail to probe hydrophobic receptor pockets. |
Mechanistic Pharmacology & Receptor Dynamics
The spatial geometry of 1-butyl-3-phenylazetidine makes it a prime candidate for modulating monoamine transporters (e.g., VMAT2) or G-protein coupled receptors (GPCRs) such as the Trace Amine-Associated Receptor 1 (TAAR1) or muscarinic acetylcholine receptors[4].
The causality of its binding lies in the basicity of the azetidine nitrogen (pKa ~9.5), which remains protonated at physiological pH. This protonated amine forms a critical salt bridge with a highly conserved aspartate residue in the transmembrane domain of target GPCRs, while the 3-phenyl ring engages in π−π stacking with adjacent aromatic residues. The N-butyl group occupies an allosteric or orthosteric hydrophobic pocket, potentially acting as a positive allosteric modulator (PAM)[4].
Putative GPCR signaling pathway modulated by the 1-butyl-3-phenylazetidine scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate 1-butyl-3-phenylazetidine, we must deploy assays that inherently validate their own data integrity. Below are the step-by-step methodologies for assessing BBB permeability and receptor affinity, complete with the causality behind each procedural choice.
Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Quantify passive diffusion across a simulated blood-brain barrier.
-
Lipid Preparation: Dissolve 2% (w/v) porcine brain lipid extract in dodecane.
-
Causality: Standard PAMPA uses hexadecane/lecithin, but porcine brain lipid accurately mimics the specific phospholipid composition (sphingomyelin, cholesterol) of the human BBB, providing a tighter in vivo correlation for sp3-rich scaffolds.
-
-
Membrane Coating: Apply 4 µL of the lipid solution to the PVDF filter membrane of the donor plate.
-
Compound Dosing: Prepare a 10 µM solution of 1-butyl-3-phenylazetidine in PBS (pH 7.4) with 1% DMSO. Spike the solution with 10 µM Verapamil (high permeability control) and 10 µM Atenolol (low permeability control).
-
Causality (Self-Validation): The inclusion of Verapamil and Atenolol in the exact same run acts as an internal self-validating system. If the calculated effective permeability ( Pe ) of Atenolol exceeds 1×10−6 cm/s, the membrane integrity is compromised, and the plate is automatically rejected.
-
-
Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 18 hours in a humidified environment.
-
Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate Pe .
Protocol B: Radioligand Binding Assay
Objective: Determine the binding affinity ( Ki ) of the compound to target CNS receptors.
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration.
-
Causality: 1-Butyl-3-phenylazetidine is highly lipophilic (LogP 3.00) and prone to non-specific binding to untreated glass. PEI imparts a uniform positive charge to the filter, which electrostatically repels the protonated azetidine nitrogen, drastically reducing background noise and ensuring the signal-to-noise ratio is purely receptor-driven.
-
-
Incubation: Combine 50 µg of membrane protein, 1 nM of [3H] -radioligand, and varying concentrations of 1-butyl-3-phenylazetidine (0.1 nM to 10 µM) in a 96-well plate. Incubate for 2 hours at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through the PEI-treated GF/B plates using a vacuum manifold. Wash three times with ice-cold Tris-HCl buffer.
-
Scintillation: Add 50 µL of Microscint-20 to each well and read on a TopCount NXT microplate scintillation counter. Calculate IC50 using non-linear regression, and derive Ki via the Cheng-Prusoff equation.
Sequential screening cascade for evaluating azetidine-based CNS modulators.
References
-
Azetidine, 1-butyl-3-phenyl- (CID 23629) - Molecular Properties & Analysis | MolForge MolForge.ai. URL:[Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (PubMed).[2] URL:[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Institutes of Health (PMC).[3] URL:[Link]
-
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides National Institutes of Health (PubMed).[4] URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetidine, 1-butyl-3-phenyl- as a Privileged Motif: A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Pharmacological Applications
Executive Summary
The four-membered nitrogen-containing heterocycle, azetidine, has evolved from a synthetic challenge into a cornerstone of contemporary medicinal chemistry[1]. Its unique conformational rigidity—sitting intermediate between the highly strained aziridine and the more flexible pyrrolidine—provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Among these derivatives, Azetidine, 1-butyl-3-phenyl- (1-butyl-3-phenylazetidine) represents a highly optimized, privileged motif. By combining a rigid spatial vector (the 3-phenyl group) with a lipophilic modulator (the 1-butyl chain), this scaffold serves as a highly effective bioisostere for larger cyclic amines, offering enhanced metabolic stability, superior aqueous solubility, and precise target-binding affinity[1][2].
This technical whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and pharmacological applications of the 1-butyl-3-phenylazetidine scaffold.
Physicochemical Profiling & Structural Dynamics
The strategic value of the 3-phenylazetidine ring in drug design stems from its distinctive three-dimensional architecture. The strained nature of the four-membered ring (ring strain ≈ 26 kcal/mol) restricts the conformational freedom of the substituents[1]. When a phenyl group is anchored at the 3-position, the scaffold presents a highly pre-organized vector to biological targets. This pre-organization significantly lowers the entropic penalty upon binding, thereby increasing target affinity and selectivity compared to more flexible acyclic or larger cyclic analogs[1].
Furthermore, the high fraction of sp³-hybridized carbons ( Fsp3 ) inherent to the azetidine core improves the overall physicochemical properties of the molecule, enhancing aqueous solubility and reducing the promiscuous off-target binding often associated with flat, sp²-rich aromatic systems[2].
Quantitative Data: Physicochemical Profile
The following table summarizes the core molecular properties of 1-butyl-3-phenylazetidine (PubChem CID 23629) and their direct pharmacological implications.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₃H₁₉N | Defines the basic lipophilic amine core, suitable for diverse functionalization. |
| Molecular Weight | 189.30 g/mol | Highly favorable for oral bioavailability, falling well below the Lipinski limit of 500 Da. |
| LogP | 3.00 | Optimal lipophilicity for blood-brain barrier (BBB) penetration and cellular membrane permeability. |
| TPSA | 3.20 Ų | Extremely low polar surface area, ensuring high central nervous system (CNS) exposure. |
| Conformational Rigidity | High | Restricts rotational freedom, lowering the entropic penalty during receptor binding. |
Synthetic Methodologies & Experimental Workflows
Historically, the synthesis of the strained azetidine ring posed significant challenges[1]. However, recent advancements, such as the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) and palladium-catalyzed cross-couplings, have enabled the rapid generation of diverse 3-arylazetidine libraries[3].
To access 1-butyl-3-phenylazetidine , a late-stage N-alkylation of the 3-phenylazetidine core is the most direct and scalable approach.
Experimental Protocol: Mild N-Alkylation of 3-Phenylazetidine
Objective: Synthesize 1-butyl-3-phenylazetidine via an Sₙ2 substitution while preserving the integrity of the highly strained four-membered heterocycle.
Causality & Logic: The inherent ring strain of azetidines makes them susceptible to ring-opening under harsh acidic conditions or in the presence of strong, nucleophilic bases. To circumvent this, the protocol utilizes a weak, heterogeneous base (K₂CO₃) in a polar aprotic solvent (Acetonitrile). This combination acts as an efficient acid scavenger to neutralize the HBr byproduct without hydrolyzing the substrate or catalyzing ring degradation. The low initial temperature (0 °C) mitigates the exothermic nature of the Sₙ2 reaction, preventing polyalkylation and thermal decomposition.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a continuous nitrogen atmosphere, dissolve 3-phenylazetidine (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 equiv, 25.0 mmol) to the solution. Note: Finely powdered base is critical to maximize the surface area for heterogeneous deprotonation.
-
Electrophile Introduction: Cool the suspension to 0 °C using an ice-water bath. Dropwise add 1-bromobutane (1.1 equiv, 11.0 mmol) over 10 minutes via a syringe.
-
Reaction Execution: Remove the ice bath and gradually warm the reaction mixture to 60 °C using an oil bath. Stir vigorously for 12–16 hours.
-
Validation & Monitoring: Monitor the reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS. The system is self-validating when the secondary amine precursor peak is fully consumed, indicating complete conversion.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetonitrile (2 × 15 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to yield pure 1-butyl-3-phenylazetidine.
Synthetic workflow for 1-butyl-3-phenylazetidine via core formation and late-stage N-alkylation.
Pharmacological Applications and Target Pathways
The 3-phenylazetidine motif is widely recognized as a privileged scaffold in the development of therapeutics targeting G-protein coupled receptors (GPCRs), the central nervous system (CNS), and oncology pathways[2]. By acting as a bioisosteric replacement for larger rings like piperidine and pyrrolidine, the azetidine core reduces molecular weight and lipophilicity while maintaining the crucial spatial orientation of pharmacophoric groups[1].
GPCR Modulation: CCR2 and CCR5 Antagonism
In the realm of immunology and inflammation, the dual targeting of CCR2 and CCR5 receptors is a major therapeutic goal. Structure-Activity Relationship (SAR) studies have demonstrated that replacing a piperidine ring with a 3-phenylazetidine moiety significantly modulates receptor affinity[4]. The rigid four-membered ring forces the phenyl group into an optimal trajectory to interact with the deep hydrophobic pockets of the CCR2/CCR5 receptors. This precise geometric alignment allows azetidine-based ligands to function as potent orthosteric or allosteric antagonists, effectively blocking the binding of chemokine ligands (CCL2/CCL5) and halting downstream chemotaxis[4].
Mechanism of action for 3-phenylazetidine derivatives acting as CCR2/CCR5 GPCR antagonists.
CNS and Oncology Implications
Beyond immunology, the 1-butyl-3-phenylazetidine scaffold's LogP of 3.00 and minimal polar surface area make it an exceptional candidate for CNS-penetrant drugs, such as monoamine reuptake inhibitors. Additionally, the azetidine nitrogen is often more resistant to N-dealkylation—a common metabolic degradation pathway mediated by Cytochrome P450 enzymes—thereby extending the biological half-life of the drug candidate compared to its pyrrolidine counterparts[1].
Conclusion
Azetidine, 1-butyl-3-phenyl- is far more than a simple heterocyclic building block; it is a highly tunable, privileged motif that bridges the gap between synthetic feasibility and pharmacological excellence. Its conformational rigidity, favorable sp³ character, and resistance to metabolic degradation make it an indispensable scaffold for modern drug discovery, particularly in the design of highly selective GPCR antagonists and CNS therapeutics.
Sources
Spectroscopic characterization of "Azetidine, 1-butyl-3-phenyl-" (NMR, IR, MS)
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Butyl-3-phenylazetidine (C₁₃H₁₉N) Techniques: High-Resolution Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Executive Overview & Chemical Profile
The azetidine scaffold is a highly privileged motif in modern medicinal chemistry. Its incorporation into pharmacophores often improves metabolic stability, increases aqueous solubility, and provides rigid spatial arrangements of pendant groups compared to acyclic amines[1]. 1-Butyl-3-phenylazetidine (PubChem CID: 23629) represents a uniquely functionalized four-membered nitrogenous heterocycle.
Due to the inherent ring strain (~26 kcal/mol) of the azetidine core, the hybridization of the ring carbons exhibits increased p-character in the C-C bonds and increased s-character in the C-H bonds. This structural nuance significantly alters its spectroscopic behavior, requiring careful interpretation of nuclear magnetic resonance (NMR) coupling constants and infrared (IR) vibrational modes[2]. This application note details a self-validating, multimodal spectroscopic workflow to definitively characterize 1-butyl-3-phenylazetidine.
Figure 1: Multimodal spectroscopic workflow for the structural elucidation of 1-butyl-3-phenylazetidine.
High-Resolution NMR Spectroscopy (¹H and ¹³C)
Causality in Method Design
For azetidine derivatives, deuterated chloroform (CDCl₃) is the solvent of choice. Its aprotic nature prevents rapid proton exchange at the basic tertiary nitrogen, which could otherwise lead to line broadening and obscure the complex splitting patterns of the diastereotopic ring protons[3]. Tetramethylsilane (TMS) is utilized as an internal standard to self-validate the calibration of the chemical shift axis (δ 0.00 ppm).
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15–20 mg of highly purified 1-butyl-3-phenylazetidine in 0.6 mL of CDCl₃ (99.8% D, containing 0.03% v/v TMS).
-
Instrument Tuning: Transfer to a 5 mm precision NMR tube. Tune and match the probe on a 400 MHz (or higher) spectrometer to the ¹H and ¹³C frequencies.
-
Acquisition (¹H): Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons.
-
Acquisition (¹³C): Acquire the ¹³C{¹H} decoupled spectrum using a composite pulse decoupling sequence (zgpg30), 512–1024 scans, and a D1 of 2 seconds.
-
System Suitability (Self-Validation): Verify that the CDCl₃ solvent residual peak appears exactly at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). If deviation exceeds ±0.02 ppm, recalibrate against the TMS signal.
Expected Data Interpretation
The expected chemical shifts are derived from structurally analogous 3-arylazetidines[2][3]. The C2 and C4 protons of the azetidine ring appear as distinct multiplets due to their cis and trans spatial relationships relative to the C3-phenyl group.
Table 1: Expected ¹H and ¹³C NMR Assignments for 1-Butyl-3-phenylazetidine
| Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| Phenyl (Ar-H / Ar-C) | 7.15 – 7.35 | m, 5H | 143.5 (C-ipso), 128.4, 126.8, 126.2 |
| Azetidine C3-H | 3.65 – 3.75 | m, 1H | 34.5 |
| Azetidine C2/C4-H | 3.60 & 3.05 | 2 × t (app), 4H total | 61.5 |
| N-CH₂ (Butyl C1') | 2.45 | t (J = 7.2 Hz), 2H | 58.2 |
| Aliphatic CH₂ (Butyl C2') | 1.40 | m, 2H | 29.8 |
| Aliphatic CH₂ (Butyl C3') | 1.30 | m, 2H | 20.5 |
| Terminal CH₃ (Butyl C4') | 0.90 | t (J = 7.3 Hz), 3H | 14.0 |
Mass Spectrometry (LC-HRMS)
Causality in Method Design
Azetidines are highly susceptible to ring-opening fragmentation. Hard ionization techniques like Electron Impact (EI) often destroy the molecular ion before detection. Therefore, Electrospray Ionization in positive mode (ESI+) is mandated. ESI gently protonates the basic tertiary nitrogen, yielding a robust[M+H]⁺ pseudo-molecular ion[2].
Step-by-Step Protocol
-
Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid drives the equilibrium toward the protonated state, maximizing ionization efficiency.
-
Injection & Separation: Inject 2 µL onto a C18 reversed-phase column. Elute using a short gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 300 °C.
-
Self-Validation: Confirm the presence of the monoisotopic [M+H]⁺ peak. The theoretical exact mass for C₁₃H₁₉N is 189.15175 Da[4]. The instrument must detect the [M+H]⁺ ion at m/z 190.159 ± 5 ppm.
Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.
Table 2: Key HRMS Diagnostic Ions
| Ion Identity | Theoretical m/z | Origin / Fragmentation Mechanism |
| [M+H]⁺ | 190.159 | Protonated parent molecule. |
| [M+H - C₄H₈]⁺ | 134.096 | Neutral loss of butene from the N-alkyl chain. |
| [C₈H₉]⁺ | 105.070 | Cleavage of the azetidine ring yielding a styrene-like fragment. |
| [C₇H₇]⁺ | 91.054 | Rearrangement to the highly stable tropylium cation. |
Vibrational Spectroscopy (ATR-FTIR)
Causality in Method Design
Traditional KBr pelleting requires grinding the sample with a hygroscopic salt, which readily absorbs atmospheric moisture. The resulting broad O-H stretch (~3300 cm⁻¹) can obscure the critical high-frequency C-H stretching regions. Attenuated Total Reflectance (ATR) FTIR is utilized instead, allowing for direct, neat analysis of the compound while preserving the integrity of the C-N stretching bands[1].
Step-by-Step Protocol
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Sample Application: Apply 1–2 µL of the neat liquid sample (or a few crystals if solidified) directly onto the ATR crystal. Ensure intimate contact using the pressure anvil.
-
Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation: The baseline must be flat, and the maximum absorbance should not exceed 1.0 AU to ensure adherence to the Beer-Lambert law.
Table 3: Diagnostic IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment / Structural Correlation |
| 3060 – 3030 | Weak | Aromatic C-H stretching (Phenyl ring). |
| 2950 – 2800 | Strong | Aliphatic C-H stretching (Butyl chain & Azetidine core). |
| 1600 & 1495 | Medium | Aromatic C=C bending. |
| 1150 – 1100 | Medium | C-N stretching (Tertiary amine in a strained ring). |
| 750 & 700 | Strong | Out-of-plane (oop) C-H bending (Diagnostic for mono-substituted benzene). |
Troubleshooting & Best Practices
-
Volatile Amine Loss: 1-Butyl-3-phenylazetidine is a relatively low-molecular-weight free base. Prolonged exposure to high vacuum during solvent removal can result in sample loss. Always dry under a gentle stream of nitrogen.
-
Peak Tailing in LC: The basic tertiary nitrogen can interact with residual silanol groups on standard silica-based LC columns, causing severe peak tailing. Solution: Use an end-capped C18 column or ensure the mobile phase contains sufficient formic acid (0.1% v/v) to keep the amine fully protonated.
References
-
MolForge / PubChem - Azetidine, 1-butyl-3-phenyl- (CID 23629) - Molecular Properties & Analysis. Retrieved from PubChem Database. URL:[Link]
-
PubChemLite - 1-butyl-3-phenylazetidine (C13H19N) Monoisotopic Mass and Structural Data. Retrieved from PubChemLite. URL:[Link]
-
MDPI - Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. URL:[Link]
Sources
Application Note: Synthesis of Substituted Azetidines via Lewis Acid-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry.[1] Their unique three-dimensional architecture and inherent ring strain offer advantages in molecular design, often improving properties like metabolic stability, aqueous solubility, and cell permeability when substituted for more common rings like piperidines or pyrrolidines.[2] However, the synthesis of these strained rings presents a significant challenge, demanding robust and selective chemical methodologies.[3]
Traditional methods for azetidine synthesis often involve the intramolecular cyclization of γ-haloamines or the reduction of β-lactams.[3] An elegant and powerful alternative is the intramolecular aminolysis of epoxy amines. This approach leverages the inherent reactivity of the epoxide ring as an electrophile for an intramolecular nucleophilic attack by a tethered amine. This application note provides a comprehensive guide to a highly efficient and regioselective protocol for azetidine synthesis using the Lewis acid-catalyzed cyclization of cis-3,4-epoxy amines, a method distinguished by its high yields and broad functional group tolerance.[4][5]
Mechanistic Rationale: The Key to Regioselectivity
The success of this synthetic strategy hinges on controlling the regioselectivity of the intramolecular epoxide ring-opening. The reaction is an intramolecular S_N2-type displacement where the amine nitrogen acts as the nucleophile. For a 3,4-epoxy amine, the amine can attack either the C3 or C4 carbon of the epoxide.
-
Attack at C3 (4-exo-tet): This pathway results in the formation of the desired four-membered azetidine ring.
-
Attack at C4 (5-endo-tet): This pathway leads to the formation of a five-membered pyrrolidine ring.
While Baldwin's rules for ring closure generally disfavor 5-endo-tet cyclizations, the specific geometry of the substrate and the reaction conditions are paramount. Research has demonstrated that the stereochemistry of the starting 3,4-epoxy amine is the critical determinant of the reaction outcome.[4]
The Role of the Lewis Acid Catalyst: The reaction is often sluggish without a catalyst due to the relatively low electrophilicity of the epoxide ring. Lewis acids, particularly lanthanide (III) triflates such as La(OTf)₃, are exceptionally effective promoters.[4][6] The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and significantly increasing the epoxide's electrophilicity. This activation facilitates the nucleophilic attack by the amine under milder conditions.[7]
Stereochemical Control: Crucially, cis-3,4-epoxy amines almost exclusively yield azetidines via the 4-exo-tet pathway when catalyzed by La(OTf)₃.[4] In contrast, the corresponding trans-isomers, under the same conditions, favor the 5-endo-tet cyclization to produce 3-hydroxypyrrolidines. This stark difference in regioselectivity is attributed to the conformational constraints imposed by the cis- and trans-geometries, which preferentially align the nucleophilic amine for attack at the C3 or C4 position, respectively.[4]
Caption: Mechanism of La(OTf)₃-Catalyzed Azetidine Formation.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[6]
3.1. Materials and Reagents
-
cis-3,4-Epoxy amine substrate
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (Nitrogen or Argon)
Causality Behind Choices:
-
Anhydrous Solvents: Lewis acids like La(OTf)₃ are highly hygroscopic. The presence of water will deactivate the catalyst, leading to low or no conversion.[6]
-
1,2-Dichloroethane (DCE): While other solvents can be used, DCE has been shown to provide optimal results for this reaction, likely due to its higher boiling point (reflux at ~83 °C) compared to dichloromethane (CH₂Cl₂), which allows for sufficient thermal energy to overcome the activation barrier without promoting decomposition.[4]
3.2. Step-by-Step General Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cis-3,4-epoxy amine (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane to achieve a concentration of 0.2 M. Stir the solution at room temperature until the substrate is fully dissolved.
-
Catalyst Addition: Add La(OTf)₃ (5 mol%) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~85-90 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates conversion.
-
Workup: Upon completion, cool the reaction mixture to 0 °C using an ice bath. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure azetidine product.
Workflow and Data Summary
The overall process from starting material to purified product follows a logical sequence of synthesis, workup, and purification.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Note: A Robust GC-MS Method for the Determination of Azetidine Purity in Pharmaceutical Development
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of azetidine purity. Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a crucial building block in medicinal chemistry.[1] Ensuring its purity is paramount for the synthesis of safe and effective pharmaceutical agents. Due to the polar nature and volatility of azetidine, a robust analytical method is required. This document provides a step-by-step protocol, including sample preparation with derivatization, optimized GC-MS parameters, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control in drug development and manufacturing.
Introduction
Azetidines are a significant class of saturated heterocyclic compounds that have garnered considerable interest in drug discovery.[1] Their strained four-membered ring structure imparts unique conformational constraints, which can be exploited to modulate the physicochemical properties of drug candidates.[1] The synthesis of azetidine and its derivatives can, however, lead to various impurities, including starting materials, by-products, and residual solvents.[5][6][7] The presence of these impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for assessing the purity of azetidine is a critical requirement in pharmaceutical quality control.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[10] However, the direct analysis of polar compounds like azetidine by GC-MS can be challenging due to their potential for poor peak shape and interaction with the GC column.[11] Derivatization, a process of chemically modifying an analyte to enhance its volatility and thermal stability, is often employed to overcome these challenges.[10][11][12][13][14]
This application note presents a detailed protocol for the purity determination of azetidine using GC-MS following a derivatization step. The method has been developed and validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3][15]
Experimental
Reagents and Materials
-
Azetidine (Purity >98.0% GC)
-
Dichloromethane (DCM), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Nitrogen, high purity
-
Glass autosampler vials (1.5 mL) with inserts[16]
Instrumentation
A standard laboratory Gas Chromatograph coupled with a Mass Spectrometer was used. The specific components are listed in the table below.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[16] |
| Autosampler | G4513A or equivalent |
| Data System | MassHunter Workstation or equivalent |
Sample Preparation and Derivatization
The causality behind derivatization lies in the need to mask the polar N-H group of azetidine, thereby increasing its volatility and improving its chromatographic behavior.[13] BSTFA is a common silylating agent that reacts with active hydrogens to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[17]
Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of azetidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a stock solution of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the azetidine sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution into a 1.5 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the autosampler tray.
-
Caption: Workflow for the derivatization of azetidine prior to GC-MS analysis.
GC-MS Parameters
The selection of a non-polar DB-5ms column is based on its suitability for the separation of a wide range of compounds.[18] The temperature program is optimized to ensure good separation of the derivatized azetidine from potential impurities and solvent peaks.
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize sensitivity for impurity detection.[16] |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for the column dimensions. |
| Oven Program | ||
| Initial Temperature | 60°C | To allow for good initial focusing of the analytes. |
| Hold Time | 2 min | |
| Ramp Rate | 10°C/min | A moderate ramp rate for good separation. |
| Final Temperature | 280°C | To elute any less volatile compounds. |
| Hold Time | 5 min | |
| MS Parameters | ||
| Transfer Line Temp | 280°C | To prevent condensation of analytes. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI. |
| Mass Scan Range | 35 - 350 amu | To cover the mass range of the derivatized analyte and expected impurities. |
| Solvent Delay | 3 min | To protect the filament from the solvent peak. |
Method Validation
The developed method was validated according to the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for analytical procedures.[2][3]
Caption: Key parameters evaluated during the GC-MS method validation.
Specificity
Specificity was demonstrated by analyzing a blank (dichloromethane), a placebo (a mixture of all reagents except azetidine), and the azetidine standard. The chromatograms showed no interfering peaks at the retention time of the derivatized azetidine, confirming the method's ability to unequivocally assess the analyte in the presence of other components.[2]
Linearity
Linearity was evaluated by preparing a series of six concentrations of the derivatized azetidine standard, ranging from 0.1 to 1.5 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | Defined and justified range.[3] |
The high correlation coefficient indicates a direct and proportional relationship between the analyte concentration and the instrument's response across the defined range.[2][15]
Accuracy
Accuracy was determined by the standard addition method. Known amounts of azetidine standard were spiked into a pre-analyzed sample at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery was then calculated.
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.2 | 0.8 | 98.0 - 102.0% Recovery |
| 100% | 100.5 | 0.5 | ≤ 2.0% RSD |
| 120% | 101.1 | 0.6 |
The results demonstrate the closeness of the measured values to the true values, confirming the accuracy of the method.[15]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | RSD (%) | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
The low relative standard deviation (RSD) values indicate that the method provides consistent and reproducible results.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.01 mg/mL
-
LOQ: 0.03 mg/mL
These values demonstrate the method's sensitivity for detecting and quantifying low levels of azetidine.
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters, including the GC oven temperature ramp rate (±2°C/min) and the carrier gas flow rate (±0.1 mL/min). The results showed no significant impact on the peak area or retention time, indicating the method's reliability during normal usage.
Results and Discussion
The developed GC-MS method successfully separated the TMS-derivatized azetidine from the solvent front and other derivatization by-products. The peak shape was symmetrical, and the retention time was consistent. The mass spectrum of the derivatized azetidine showed a clear molecular ion and characteristic fragment ions, allowing for unambiguous identification.
This robust and validated GC-MS method is a valuable tool for the quality control of azetidine in a pharmaceutical setting. Its high specificity, accuracy, and precision ensure reliable purity assessments, which are crucial for ensuring the quality and safety of final drug products. The detailed protocol provided in this application note can be readily implemented in analytical laboratories involved in the development and manufacturing of azetidine-containing pharmaceuticals.
Conclusion
A specific, linear, accurate, and precise GC-MS method for the determination of azetidine purity has been successfully developed and validated in accordance with ICH guidelines. The use of derivatization with BSTFA was essential for achieving good chromatographic performance for this polar analyte. This application note provides a comprehensive protocol that can be effectively utilized by researchers, scientists, and drug development professionals to ensure the quality of azetidine used in pharmaceutical synthesis.
References
- Sample Preparation Guidelines for GC-MS. (n.d.).
- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
- GC-MS Sample Preparation. (n.d.). Organomation.
- GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). ResearchGate.
- How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). PMC.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing).
- Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (n.d.). ResearchGate.
- Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen.
- What Did ICH Q14 Miss On Analytical Method Validation. (2025, July 7).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
- VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (n.d.).
- Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011, July 7). Journal of Agricultural and Food Chemistry - ACS Publications.
- Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). Benchchem.
- Amines by GC-MS. (2011, February 25). Chromatography Forum.
- Azetidine | 503-29-7. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. What Did ICH Q14 Miss On Analytical Method Validation [bioprocessonline.com]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 8. organomation.com [organomation.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 14. scispace.com [scispace.com]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uoguelph.ca [uoguelph.ca]
- 17. researchgate.net [researchgate.net]
- 18. scioninstruments.com [scioninstruments.com]
Challenges in the synthesis of azetidine derivatives due to ring strain
Answering the call of researchers grappling with the formidable challenges of azetidine synthesis, this Technical Support Center offers a deep dive into the practical hurdles imposed by the inherent ring strain of this coveted four-membered heterocycle. As a Senior Application Scientist, my goal is to move beyond mere protocols and illuminate the underlying chemical principles that govern success or failure in your experiments. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to be a trusted companion at your laboratory bench.
The Root of the Challenge: Understanding Azetidine Ring Strain
Before we troubleshoot specific problems, we must appreciate the central antagonist: ring strain. The azetidine ring, with an estimated strain energy of approximately 25.4 kcal/mol, is a high-energy motif.[1][2] This strain makes the ring kinetically and thermodynamically challenging to form and, once formed, renders it susceptible to a variety of ring-opening reactions.[1][3][4] Unlike its more stable five- and six-membered counterparts, the azetidine scaffold exists in a constant state of tension, a factor that must be respected and managed throughout any synthetic sequence.
Q1: My intramolecular cyclization to form an azetidine is giving low yields or failing completely. What are the likely causes and solutions?
This is one of the most common frustrations in azetidine synthesis. Low yields in intramolecular cyclizations are typically rooted in unfavorable kinetics that allow competing reaction pathways to dominate.
Core Causality: For a successful intramolecular SN2 reaction to occur, the acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen into close proximity with the carbon bearing the leaving group. Ring strain makes the transition state for a 4-membered ring formation energetically demanding.
Troubleshooting Checklist:
-
Leaving Group Efficiency: A poor leaving group will result in a slow SN2 reaction, giving side reactions ample time to occur. Hydroxyl groups are notoriously poor leaving groups and must be activated.
-
Solution: Convert terminal alcohols to excellent leaving groups such as mesylates (-OMs) or tosylates (-OTs). This significantly accelerates the rate of the desired cyclization.[1]
-
-
Reaction Concentration: Intermolecular side reactions are the bane of cyclizations. If two molecules of your precursor react with each other, it's a losing battle for the intramolecular pathway.
-
Solution: Employ high-dilution conditions. Performing the reaction at a concentration of 0.01 M or lower dramatically favors the intramolecular pathway.[1]
-
-
Steric Hindrance: Bulky substituents near the reacting centers can prevent the precursor from achieving the necessary conformation for ring closure.
-
Solution: Re-evaluate your substrate design. If possible, modify the precursor to reduce steric bulk.
-
-
Competing Elimination: If there is a proton on the carbon adjacent to the leaving group, base-mediated elimination to form an alkene can compete with the desired substitution.
-
Solution: Use a non-hindered base just strong enough to deprotonate the amine nucleophile (if necessary) but not abstract a C-H proton. In many cases, the amine itself is sufficiently nucleophilic without an added base once the leaving group is in place.
-
Experimental Protocol: General Intramolecular Cyclization via Mesylation
This protocol describes a common two-step, one-pot procedure for the synthesis of N-substituted azetidines from γ-amino alcohols.
-
Mesylation:
-
Dissolve the γ-amino alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equiv).
-
Add methanesulfonyl chloride (1.2 equiv) dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
-
Cyclization:
-
To the same reaction vessel, add a stronger, non-nucleophilic base (e.g., DBU, 1.5 equiv) to induce ring closure.[1]
-
Stir the reaction at room temperature until azetidine formation is complete.
-
Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (see Q2).
-
Sources
Technical Support Center: Optimization of N-Alkylation of Azetidines
Welcome to the technical support center for the N-alkylation of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of an azetidine?
The N-alkylation of azetidines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This is a single-step process where the nitrogen-carbon bond forms concurrently with the breaking of the carbon-leaving group bond. Due to its pKa of 11.29, which is similar to that of a typical secondary amine like pyrrolidine, the azetidine nitrogen is sufficiently nucleophilic for this reaction.[1]
Caption: General SN2 mechanism for N-alkylation of azetidine.
Q2: How do I select the appropriate base and solvent for the reaction?
The choice of base and solvent is critical and interdependent. Their primary role is to deprotonate the azetidinium salt formed after the initial alkylation (if starting with azetidine hydrochloride) or to act as a scavenger for the acid generated during the reaction.
-
Bases : Inorganic bases are generally preferred for their cost-effectiveness and ease of removal.[2]
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are excellent, mild bases for reactive alkylating agents like alkyl iodides or bromides. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3]
-
Sodium Hydride (NaH) is a strong, non-nucleophilic base suitable for less reactive alkylating agents or sterically hindered azetidines. It must be used in anhydrous aprotic solvents like THF or DMF.[3][4]
-
Organic Amine Bases like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) can also be used, but they can sometimes compete as nucleophiles or lead to purification challenges.
-
-
Solvents : Polar aprotic solvents are the standard choice as they effectively dissolve the reactants and facilitate the SN2 mechanism.
-
Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are common choices.[3] DMF and DMSO are particularly good at dissolving a wide range of salts but can be difficult to remove. ACN is often a good starting point.[5]
-
Tetrahydrofuran (THF) is typically used with strong bases like NaH.
-
For greener processes, consider higher boiling alcohols, though this may require higher temperatures.[2]
-
| Base | Typical Solvent(s) | Strength | Key Considerations |
| K₂CO₃ | ACN, DMF, Acetone | Moderate | Inexpensive, good for reactive electrophiles.[5] |
| Cs₂CO₃ | ACN, DMF, THF | Moderate | Higher solubility and reactivity than K₂CO₃.[3] |
| NaH | THF, DMF | Strong | Requires anhydrous conditions; H₂ gas evolution.[3][4] |
| Et₃N, DIPEA | DCM, ACN, THF | Weak | Soluble, but can complicate purification. |
Q3: What is the reactivity order for alkylating agents?
The reactivity of the alkylating agent is directly related to the leaving group's ability to stabilize a negative charge. For a given alkyl group, the reactivity follows this trend:
I > Br > Cl >> OTs (tosylate) > OMs (mesylate)
If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[3] Similarly, sulfonates are excellent leaving groups. However, be aware that highly reactive alkylating agents like iodides and sulfonates can also increase the rate of side reactions.[2]
Troubleshooting Guide
Problem 1: My reaction is very slow or has stalled, with significant starting material remaining.
-
Potential Cause A: Insufficient Reactivity of the Alkylating Agent.
-
Explanation: As noted above, alkyl chlorides are significantly less reactive than bromides or iodides. The C-Cl bond is stronger and chloride is a poorer leaving group.
-
Suggested Solution:
-
Switch to a More Reactive Halide: Replace the alkyl chloride with the corresponding alkyl bromide or iodide.[3]
-
Add a Catalytic Amount of Iodide: If you must use an alkyl chloride or bromide, add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide, which accelerates the overall reaction rate.[5]
-
-
-
Potential Cause B: Poor Solubility of Reactants.
-
Explanation: If the azetidine salt or the inorganic base is not sufficiently soluble in the chosen solvent, the reaction will be slow as it can only occur at the crystal surface. This is a common issue with K₂CO₃ in solvents like acetone or ACN.[5]
-
Suggested Solution:
-
Change Solvent: Switch to a more polar solvent like DMF or DMSO, which are excellent at dissolving salts.[5]
-
Increase Temperature: Heating the reaction will increase both the solubility of the reactants and the intrinsic reaction rate.
-
Use a More Soluble Base: Replace K₂CO₃ with Cs₂CO₃, which has better solubility in many organic solvents.[3]
-
-
-
Potential Cause C: Steric Hindrance.
-
Explanation: If either the azetidine (e.g., at C2 or C4) or the alkylating agent is sterically hindered, the SN2 transition state will be destabilized, slowing the reaction.
-
Suggested Solution:
-
Increase Reaction Temperature: Provide more thermal energy to overcome the activation barrier.
-
Use a Stronger, Less Hindered Base: A base like NaH can ensure the azetidine is maximally nucleophilic.[4]
-
Increase Reaction Time: Be prepared for the reaction to take longer, from hours to days.
-
-
Caption: Troubleshooting workflow for slow N-alkylation reactions.
Problem 2: I am observing a significant amount of a quaternary ammonium salt byproduct.
-
Explanation: The N-alkylated azetidine product is also a nucleophile and can react with a second molecule of the alkylating agent. This over-alkylation forms a quaternary azetidinium salt, which is often highly polar and can complicate purification. This is more likely to occur if the product is more nucleophilic than the starting material.[6]
-
Suggested Solutions:
-
Control Stoichiometry: Use a slight excess of the azetidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is the limiting reagent.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over a prolonged period. This maintains a low concentration of the electrophile, statistically favoring reaction with the more abundant starting amine over the product.[6]
-
Lower the Reaction Temperature: Reducing the temperature can disproportionately slow the second alkylation step, thereby improving selectivity for the desired mono-alkylated product.[6]
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the limiting reagent has been consumed to prevent further reaction.
-
Problem 3: My starting material is consumed, but I am not forming the desired product. I see new, often polar, spots on TLC.
-
Explanation: The high ring strain of the azetidine ring (~25 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially under harsh conditions or with certain substrates.[1][7] This can lead to the formation of acyclic γ-amino alcohol or halo-amine derivatives, which are often more polar than the desired product.
-
Suggested Solutions:
-
Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. If possible, conduct the reaction at room temperature or with gentle heating (40-60 °C).
-
Avoid Strong Nucleophiles (if not the intended reaction): Be mindful that reagents or additives can act as nucleophiles. For example, using NaI in large excess in a polar, protic solvent could potentially lead to ring opening.
-
Use a Non-nucleophilic Base: Ensure the base is primarily a proton acceptor. Hindered bases like DIPEA or inorganic bases like K₂CO₃ are less likely to act as ring-opening nucleophiles compared to less hindered amine bases.
-
Protecting Groups: For particularly sensitive azetidine substrates, an electron-withdrawing protecting group (e.g., Boc, Cbz, or a sulfonyl group) on the nitrogen can stabilize the ring, although this would require a different synthetic strategy than direct N-alkylation.[7]
-
Key Experimental Protocols
Protocol 1: General N-Alkylation of Azetidine using an Alkyl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (or its hydrochloride salt) (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and acetonitrile (ACN) to make a 0.1-0.2 M solution.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 equiv) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Filter the solid salts through a pad of Celite®, washing the filter cake with additional ACN.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure N-alkylated azetidine.
References
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]
-
Miller, A. K., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram]. Retrieved from [Link]
-
Dherange, B. D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]
-
Powers, T. S., & Lectka, T. (2015). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]
-
Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
-
Blake, A. J., et al. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Table]. Retrieved from [Link]
-
Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Davies, J., et al. (2018). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. [Table]. Retrieved from [Link]
-
Sharma, S. K., & Kumar, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1-Butyl-3-Phenylazetidine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-butyl-3-phenylazetidine . Azetidines are highly valued in drug development as conformationally restricted, metabolically stable bioisosteres for larger heterocycles. However, the ~107 kJ/mol ring strain inherent to the four-membered nitrogenous ring makes both the construction and functionalization of the azetidine core synthetically challenging.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.
Part 1: Troubleshooting Guides & FAQs
Q1: My direct N-alkylation of 3-phenylazetidine with 1-bromobutane is stalling at 45% yield, and I am observing a highly polar byproduct. How do I prevent this? The Causality: The secondary amine of the azetidine ring is highly nucleophilic (conjugate acid pKa ~10.4). Once mono-alkylated to form 1-butyl-3-phenylazetidine, the resulting tertiary amine remains sterically accessible and electronically rich. This leads to rapid over-alkylation, converting your target product into an intractable quaternary ammonium salt. The Solution: You must kinetically favor mono-alkylation. Use strict stoichiometric control (0.95 equivalents of 1-bromobutane as the limiting reagent) and employ a syringe pump for slow addition. Utilizing a mild, insoluble base like K₂CO₃ in a polar aprotic solvent (e.g., Acetonitrile) keeps the effective concentration of the electrophile low. Alternatively, conducting the reaction in ionic liquids has been shown to enhance selectivity for N-alkylation in nitrogenous heterocycles[1].
Logical pathway of N-alkylation highlighting the quaternary ammonium byproduct risk.
Q2: I am attempting a 4-exo-tet cyclization of 2-phenyl-1,3-dibromopropane with n-butylamine. The reaction yields mostly intractable polymeric tars. What is the root cause? The Causality: The formation of a four-membered ring is entropically favored over macrocyclization but kinetically disfavored compared to 5- or 6-membered rings due to severe angle strain. In standard concentrations, intermolecular substitution (chain elongation) is vastly faster than the intramolecular 4-exo-tet ring closure. The Solution: You must operate under strict high-dilution conditions (< 0.05 M) to artificially decrease the probability of intermolecular collisions, thereby favoring intramolecular cyclization. Elevating the temperature is also required to overcome the high activation energy barrier of the strained transition state.
Q3: Can I construct the azetidine core first and install the phenyl group later to avoid cyclization issues? The Causality: Yes. While constructing Csp³-Csp² bonds via transition-metal catalysis is historically plagued by rapid β -hydride elimination of the alkylmetal intermediate, azetidines are a unique exception. When using 1-butyl-3-iodoazetidine in a Palladium-catalyzed Hiyama cross-coupling, the rigid geometry of the 4-membered ring prevents the palladium and the β -hydrogen from adopting the required syn-coplanar arrangement[2]. This effectively shuts down the elimination pathway, allowing reductive elimination to proceed smoothly and deliver the 3-arylazetidine in high yield.
Part 2: Quantitative Data & Route Comparison
To select the optimal synthetic strategy for your specific scale and resource availability, compare the empirical data of the three primary routes below:
| Synthesis Route | Average Yield | Reaction Time | Scalability | Primary Yield-Limiting Factor |
| A: Direct N-Alkylation | 45 - 60% | 4 - 6 h | High | Over-alkylation (Quaternary salts) |
| B: 4-exo-tet Cyclization | 20 - 35% | 18 - 24 h | Low | Intermolecular oligomerization |
| C: Hiyama Cross-Coupling | 75 - 88% | 12 h | Medium | Catalyst deactivation / Cost |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction fidelity before proceeding to workup.
Protocol A: Optimized Direct N-Alkylation
Best for rapid, scalable synthesis when 3-phenylazetidine is readily available.
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-phenylazetidine (10.0 mmol) in anhydrous acetonitrile (40 mL).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 25.0 mmol). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Controlled Electrophile Addition: Load 1-bromobutane (9.5 mmol, limiting reagent) into a syringe. Add dropwise via a syringe pump over 2 hours.
-
Validation & Monitoring: Heat the reaction mixture to 60°C. Monitor via LC-MS. Validation Check: Look for the disappearance of the starting material mass and the appearance of the target product mass ( [M+H]+=190.16 m/z). If a mass of 246.2 m/z appears, over-alkylation is occurring; immediately cool the reaction.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.
Protocol B: Palladium-Catalyzed Hiyama Cross-Coupling
Best for late-stage functionalization and maximizing yield via C-C bond formation[2].
Step-by-step experimental workflow for the Pd-catalyzed Hiyama cross-coupling route.
-
Reagent Loading: In a nitrogen-filled glovebox, charge a Schlenk tube with 1-butyl-3-iodoazetidine (1.0 mmol), phenyltriethoxysilane (1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
-
Solvent & Base System: Add anhydrous 1,4-dioxane (5 mL) and an aqueous solution of NaOH (3.0 M, 3.0 mmol). The biphasic nature requires vigorous magnetic stirring (≥ 800 rpm).
-
Cross-Coupling: Seal the tube, remove it from the glovebox, and heat to 80°C in an oil bath for 12 hours.
-
Validation & Monitoring: Pull a 10 µL aliquot, dilute in MeOH, and analyze via GC-MS. Validation Check: Confirm the consumption of the iodoazetidine precursor. The rigid azetidine ring prevents β -hydride elimination, ensuring high conversion to the cross-coupled product[2].
-
Quench & Extraction: Cool the mixture, dilute with ethyl acetate (20 mL), and quench with water (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
References
- Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: Organic Chemistry Portal / The Journal of Organic Chemistry URL
- Title: Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles Source: Organic Chemistry Portal / Synthesis URL
- Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: PubMed / The Journal of Organic Chemistry URL
Sources
Removal of impurities from "Azetidine, 1-butyl-3-phenyl-" crude product
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-butyl-3-phenylazetidine. The following content is structured to address specific issues that may arise during experimental work, with a focus on explaining the underlying chemical principles behind each purification strategy.
I. Understanding the Impurity Profile of Crude 1-butyl-3-phenylazetidine
The successful purification of 1-butyl-3-phenylazetidine hinges on a clear understanding of the potential impurities that can arise during its synthesis. A common and straightforward method for the preparation of this tertiary amine is the N-alkylation of 3-phenylazetidine with a butyl halide, such as n-butyl bromide, in the presence of a base.
This synthetic route can lead to several common impurities that must be removed to obtain the final product with high purity.
Table 1: Common Impurities in the Synthesis of 1-butyl-3-phenylazetidine
| Impurity | Chemical Structure | Origin | Key Properties for Separation |
| Unreacted 3-phenylazetidine | Secondary Amine | Incomplete reaction | More polar and more basic (lower pKa of conjugate acid) than the tertiary amine product. Can be protonated and extracted into an acidic aqueous phase. |
| Unreacted n-butyl bromide | Alkyl Halide | Excess reagent | Non-basic, less polar than the amine products. Can be removed by evaporation or extraction into a non-polar organic solvent. |
| Quaternary Ammonium Salt | [3-phenyl-1,1-dibutylazetidin-1-ium bromide] | Over-alkylation | Highly polar, ionic salt. Soluble in aqueous solutions and highly polar organic solvents. |
| Solvent and Base Residues | e.g., Triethylamine, DMF, Acetonitrile | Reaction medium | Varying polarities and boiling points. Can often be removed by evaporation under reduced pressure or aqueous washes. |
II. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows residual starting material (3-phenylazetidine). How can I remove it?
A1: The most effective way to remove unreacted 3-phenylazetidine is through an acidic aqueous extraction. The secondary amine is more basic than your tertiary amine product, 1-butyl-3-phenylazetidine. Therefore, by washing your crude product (dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate) with a dilute acid solution (e.g., 1M HCl), the 3-phenylazetidine will be preferentially protonated and extracted into the aqueous layer. The desired tertiary amine product will remain in the organic layer. Remember to subsequently wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid before drying and concentrating.
Q2: I have a significant amount of a highly polar impurity that is water-soluble. What is it and how do I get rid of it?
A2: This is likely the quaternary ammonium salt, [3-phenyl-1,1-dibutylazetidin-1-ium bromide], formed from over-alkylation. Due to its ionic nature, this impurity has high water solubility. A simple liquid-liquid extraction with water or brine should effectively remove it from your crude product dissolved in an organic solvent. For very polar crude mixtures, column chromatography may be necessary for complete separation.
Q3: After my initial work-up, I still see traces of n-butyl bromide in my crude product. What is the best way to remove it?
A3: n-Butyl bromide is a relatively volatile and non-polar impurity. If present in small amounts, it can often be removed by evaporation under reduced pressure (rotary evaporation). For larger quantities, a column chromatography step is highly effective. Due to its low polarity, n-butyl bromide will elute much faster than your desired amine product on a normal-phase silica gel column.
Q4: My final product is an oil, but I need a solid. Can 1-butyl-3-phenylazetidine be crystallized?
A4: While 1-butyl-3-phenylazetidine is often isolated as an oil, it may be possible to crystallize it, or more commonly, its salt form. You can attempt to form the hydrochloride or hydrobromide salt by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, isopropanol) and carefully adding a solution of HCl in ether or HBr in acetic acid. The resulting salt will likely precipitate and can be collected by filtration. Recrystallization of the salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.
III. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common purification challenges.
Scenario 1: Crude product is contaminated with both unreacted starting materials.
Problem: Your initial analysis (TLC, GC-MS, or NMR) indicates the presence of both 3-phenylazetidine and n-butyl bromide in your crude 1-butyl-3-phenylazetidine.
Solution Workflow:
Caption: Acidic Extraction Workflow
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash twice with an equal volume of 1M hydrochloric acid. This will protonate and remove the more basic 3-phenylazetidine into the aqueous layer.
-
Phase Separation: Carefully separate the aqueous and organic layers. The desired product and the n-butyl bromide will remain in the organic phase.
-
Neutralization and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting residue by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will allow for the separation of the non-polar n-butyl bromide from the more polar 1-butyl-3-phenylazetidine.
Scenario 2: The reaction has gone to completion, but over-alkylation is significant.
Problem: The starting materials are consumed, but a significant amount of the quaternary ammonium salt has formed.
Solution Workflow:
Caption: Aqueous Extraction for Quaternary Salt Removal
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it three times with deionized water. The highly polar quaternary ammonium salt will partition into the aqueous phase.
-
Phase Separation: Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purity Assessment: Analyze the purity of the resulting product. If minor impurities persist, a subsequent flash column chromatography step can be performed.
IV. Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for Purification of 1-butyl-3-phenylazetidine
This protocol is effective for removing less polar impurities like n-butyl bromide and more polar impurities that were not fully removed by extraction.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 2-5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
-
Procedure:
-
Prepare the column by packing a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC). The less polar impurities will elute first.
-
Gradually increase the polarity of the eluent to elute the desired 1-butyl-3-phenylazetidine.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
V. References
-
Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
Tayama, E., Nishio, R., & Kobayashi, Y. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 16(32), 5833-5845. [Link]
-
Goethals, E. J. (1974). The polymerization of azetidines. Polymer Chemistry, 15(3), 579-588.
-
Frenette, M., & Huestis, M. P. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 85(15), 9838–9853. [Link]
Technical Support Center: Stability and Degradation Studies of N-butyl-3-phenylazetidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with N-butyl-3-phenylazetidine. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to navigate the complexities of its stability and degradation characteristics. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like N-butyl-3-phenylazetidine?
A1: The core of N-butyl-3-phenylazetidine features a four-membered azetidine ring. This ring is inherently strained, making it susceptible to nucleophilic attack and ring-opening reactions.[1][2] The primary stability concerns are therefore:
-
Hydrolytic Degradation: The azetidine ring can undergo cleavage in the presence of water, a process that can be significantly accelerated under acidic or basic conditions.[3][4]
-
Oxidative Degradation: The tertiary amine within the azetidine ring and the electron-rich phenyl group are potential sites for oxidation.[5][6]
-
Photodegradation: Aromatic systems can absorb UV light, which may provide the energy to initiate degradation pathways.[7][8]
Q2: Why are forced degradation studies necessary for this compound?
A2: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development.[9][10] For N-butyl-3-phenylazetidine, these studies serve multiple purposes:
-
Pathway Elucidation: They help identify potential degradation products that could form under various environmental conditions.[10]
-
Method Development: They are essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from any degradants.[9]
-
Formulation & Packaging Guidance: Understanding the compound's liabilities helps in designing stable formulations and selecting appropriate packaging (e.g., light-resistant containers).[11]
Q3: What does a "stability-indicating method" mean in the context of HPLC analysis?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can reliably separate, detect, and quantify the intact drug substance from its degradation products, process impurities, and excipients.[12] This ensures that any decrease in the drug peak is a true reflection of its degradation and is not masked by a co-eluting impurity. The development of such a method is a primary outcome of forced degradation studies.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your stability and degradation experiments.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps & Rationale |
| No significant degradation observed under stress conditions (e.g., <5%). | 1. High Intrinsic Stability: The compound may be highly stable under the applied conditions. 2. Insufficient Stress: The concentration of the stressor (acid, base, oxidant) or the duration/temperature of the stress is too low.[13] 3. Poor Solubility: The compound is not fully dissolved and therefore not adequately exposed to the stressor. | 1. Increase Stress Severity: Incrementally increase the temperature (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of the stressor (e.g., move from 0.1 M HCl to 1 M HCl). The goal is to achieve a target degradation of 5-20%.[9] 2. Confirm Solubility: Ensure the compound is fully dissolved in the stress medium. If necessary, add a small percentage of a co-solvent (e.g., acetonitrile or methanol), but be mindful that the co-solvent itself could influence the degradation pathway. |
| Excessive degradation observed (e.g., >90%), making it difficult to identify primary degradants. | 1. Harsh Stress Conditions: The stress conditions are too aggressive, causing the primary degradants to degrade further into secondary or tertiary products. | 1. Reduce Stress Severity: Decrease the temperature, shorten the exposure time, or use a more dilute stressor solution. 2. Time-Course Study: Take multiple samples at earlier time points (e.g., 0, 1, 2, 4, 8 hours) to capture the formation of the initial, primary degradation products before they degrade further. |
| Poor peak shape (e.g., tailing, fronting) for the parent compound or degradants in the HPLC chromatogram. | 1. Mobile Phase Mismatch: The pH of the mobile phase is too close to the pKa of the analyte, or the ionic strength is inadequate. 2. Column Overload: The concentration of the injected sample is too high. 3. Secondary Interactions: The analyte is interacting with active sites on the silica column. | 1. Adjust Mobile Phase pH: For a basic compound like N-butyl-3-phenylazetidine, using a mobile phase pH 2-3 units away from its pKa can improve peak shape. A low pH (e.g., 2.5-3.5 with formic or phosphoric acid) often yields sharp peaks for amines. 2. Dilute the Sample: Reduce the sample concentration and re-inject. 3. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) to minimize secondary interactions.[14] |
| Mass balance is not achieved (i.e., the sum of the parent compound and all degradants is <95% or >105%). | 1. Non-UV Active Degradants: Some degradation products may lack a chromophore and are thus invisible to the UV detector. 2. Co-elution: A degradant peak is hidden under the parent peak or another peak. 3. Volatile Degradants: Degradation may produce volatile products that are lost during sample preparation. 4. Precipitation: Degradants may have poor solubility in the analytical mobile phase and precipitate out. | 1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Corona Aerosol Detector (CAD) in parallel with the UV detector to look for non-UV active species.[14] 2. Check Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak. If it's not pure, adjust the chromatographic method (e.g., change the gradient, mobile phase, or column) to resolve the co-eluting peaks. 3. Analyze Headspace: If volatile products are suspected, use Gas Chromatography (GC) with headspace analysis.[15] |
Experimental Protocols & Methodologies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][16][17] They serve as a robust starting point for your investigations.
Forced Degradation Experimental Workflow
The overall process follows a systematic approach to ensure comprehensive data is generated.
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Protocols for Stress Conditions
Objective: To generate ~5-20% degradation of N-butyl-3-phenylazetidine.[9] Adjust exposure times as needed.
-
Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a controlled temperature bath (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Rationale: This prevents damage to the silica-based HPLC column.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH as the stressor and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light. Rationale: This prevents confounding degradation from photolysis.
-
Withdraw and analyze aliquots at specified time points. Quenching is typically not required.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid API in a controlled temperature oven (e.g., 80°C). At time points, dissolve a weighed amount of the solid for analysis.
-
Solution State: Incubate a solution of the API (in a suitable, stable solvent) at 80°C, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source conforming to ICH Q1B guidelines. This requires a calibrated photostability chamber.[7][18]
-
The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze the exposed and control samples.
-
Representative Analytical Method
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is the cornerstone of the analysis.[12]
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column that separates compounds primarily based on hydrophobicity.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, leading to better peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or more non-polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controls retention time reproducibility. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Detection | UV/PDA at 254 nm; MS Scan | The phenyl group provides UV absorbance. A PDA detector allows for peak purity analysis, while MS is critical for identifying unknown degradants.[12] |
Data Interpretation & Potential Degradation Pathways
Mass Balance Assessment
A critical aspect of a forced degradation study is the mass balance calculation. It is an accounting of the initial amount of the drug versus the amount remaining plus the amount of all degradation products formed. A good mass balance (typically 95-105%) indicates that the analytical method is stability-indicating and has accounted for all major degradants.
Potential Degradation Pathways
Based on the chemistry of azetidines and related N-heterocycles, several degradation pathways can be hypothesized for N-butyl-3-phenylazetidine.[1][3] LC-MS data from the forced degradation samples is crucial for confirming these structures.
Caption: Potential Degradation Pathways.
-
Hydrolytic Pathway: Acid or base catalysis can promote the nucleophilic attack of water on one of the carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond and ring-opening.[1][4]
-
Oxidative Pathways:
-
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.
-
N-Dealkylation: Oxidative removal of the butyl group is a common metabolic and chemical degradation pathway for N-alkyl amines, which would yield 3-phenylazetidine.[3]
-
-
Photolytic Pathway: High-energy light can induce radical reactions or oxidation on the phenyl ring.[7]
References
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
Binder-world.com. (2025, April 10). In the right light: What ICH photostability tests are all about. Retrieved from [Link]
-
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
-
European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
-
PubMed. (2021, September 5). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
- Song, H., et al. (2007). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods.
-
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
PMC. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]
- Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
-
ACS Sustainable Chemistry & Engineering. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022, March 8). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][18]-Stevens Rearrangement. Retrieved from [Link]
-
American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]
-
News-Medical. (2026, January 21). Five stability risks that can undermine drug formulation. Retrieved from [Link]
-
RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Japan Environmental-MOE. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
PubMed. (2008, June 15). Kinetic degradation processes of butyl- and phenyltins in soils. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
PMC. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-butyl-3-phenylazetidine (C13H19N). Retrieved from [Link]
-
Technology Networks. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]
-
MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]
-
Frontiers. (2025, April 29). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Retrieved from [Link]
-
csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biomedres.us [biomedres.us]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. env.go.jp [env.go.jp]
- 16. ema.europa.eu [ema.europa.eu]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. binder-world.com [binder-world.com]
Technical Support Center: Byproduct Formation in the Synthesis of 3,3-Diarylazetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of 3,3-diarylazetidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable structural motif. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, often leading to the formation of unwanted byproducts that can complicate purification and reduce yields.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and manage byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,3-diarylazetidines, and what are their common pitfalls?
A1: The most prevalent modern strategies for synthesizing 3,3-diarylazetidines include:
-
Friedel-Crafts Alkylation: This is a powerful method that typically involves the reaction of an N-protected 3-azetidinol with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst.[3][4] A key challenge is controlling the regioselectivity (C- vs. O-alkylation) and preventing carbocation rearrangements that can lead to isomeric byproducts.[3]
-
Intramolecular Cyclization: These methods involve the ring closure of a suitably functionalized acyclic amine precursor. A common pitfall is the competition between the desired intramolecular reaction and intermolecular side reactions, which can lead to oligomers or polymers, especially at high concentrations.[2][5]
Q2: Why is the azetidine ring so susceptible to side reactions?
A2: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[6] This strain, while lower than that of an aziridine, makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under harsh acidic or basic conditions, or during purification on acidic stationary phases like standard silica gel.[1][2]
Q3: In a Friedel-Crafts synthesis using a phenol, my main byproduct appears to be an O-alkylated ether. Why does this happen?
A3: This is a classic case of competing C-alkylation versus O-alkylation. Phenols are ambident nucleophiles, meaning they can react at the carbon of the aromatic ring (C-alkylation, desired) or at the oxygen of the hydroxyl group (O-alkylation, byproduct). The outcome is heavily influenced by the electronic properties of the phenol and the reaction conditions. Electron-poor phenols, for example, are often more prone to O-alkylation.[3] The choice of Lewis acid and solvent can also dictate the selectivity.
Q4: How can I effectively monitor my reaction to detect byproducts early?
A4: Consistent reaction monitoring is critical. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for visualizing the consumption of starting materials and the formation of the product and byproducts.[1] Using different stains (e.g., potassium permanganate, iodine) can help visualize spots that are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. It provides quantitative data on the formation of the product and allows for the immediate identification of byproduct masses, giving you crucial clues about their structure (e.g., confirming O-alkylation or the formation of dimers).[1]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or No Yield of the Desired 3,3-Diarylazetidine
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Inefficient Lewis Acid Catalysis | The Friedel-Crafts reaction relies on a Lewis acid to generate the key azetidinyl carbocation intermediate. An inappropriate or deactivated catalyst will halt the reaction. The stability of this carbocation is paramount; for instance, an N-Cbz protecting group has been shown to be crucial for stabilizing this intermediate and enhancing reactivity.[3] | Optimization: Screen different Lewis acids (e.g., Ca(OTf)₂, AlCl₃) and optimize their stoichiometry.[3][4] Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. |
| Poor Leaving Group in Cyclization | For intramolecular cyclization routes, the rate of the ring-forming SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired reaction, allowing side reactions to dominate.[2] | Strategy: Convert the hydroxyl group of the precursor into a better leaving group, such as a tosylate or mesylate, prior to inducing cyclization with a base. |
| Starting Material Degradation | The starting materials, such as N-protected azetidinols, can be unstable under excessively harsh conditions (e.g., high temperature or strong acids), leading to decomposition before they can react. | Action: Run the reaction at the lowest effective temperature. Ensure starting materials are pure. If using a strong Lewis acid, consider inverse addition (adding the acid to the substrate solution at low temperature). |
Problem 2: Significant Byproduct Formation Observed by LC-MS/TLC
Observation A: Isomeric Products Detected
-
Plausible Cause: Carbocation rearrangement. The intermediate azetidinyl carbocation, if not sufficiently stabilized, can undergo rearrangement to a more stable species before being intercepted by the arene, leading to constitutional isomers.
-
Scientific Rationale: The stability of carbocations is a fundamental principle in organic chemistry. The choice of the nitrogen protecting group can have a profound impact. Electron-withdrawing groups like Cbz or Tosyl can stabilize the positive charge through resonance or inductive effects, disfavoring rearrangement.[2][3]
-
Corrective Actions:
-
Protecting Group: Ensure you are using a stabilizing N-protecting group like N-Cbz.[3]
-
Milder Conditions: Employ milder Lewis acids or lower reaction temperatures to reduce the lifetime of the carbocation, thereby minimizing the opportunity for rearrangement.
-
Observation B: High Molecular Weight Species (Dimers/Polymers)
-
Plausible Cause: Competing intermolecular reactions. This is most common in intramolecular cyclization syntheses. Instead of the nucleophilic amine attacking the electrophilic center on the same molecule, it attacks another molecule, leading to chain growth.
-
Scientific Rationale: Reaction kinetics dictate that intramolecular reactions are favored at low concentrations, as the probability of two different molecules finding each other is reduced.
-
Corrective Actions:
-
High Dilution: Perform the cyclization reaction at a high dilution (e.g., 0.01 M or lower).[2] This can be practically achieved by the slow addition of the substrate to a large volume of solvent.
-
Problem 3: Difficulty in Product Isolation and Purification
Issue A: Product Decomposes During Silica Gel Chromatography
-
Plausible Cause: Ring-opening of the strained azetidine on the acidic surface of the silica gel.
-
Scientific Rationale: Standard silica gel is inherently acidic (pH ≈ 4-5). The nitrogen atom of the azetidine can be protonated, activating the strained ring towards nucleophilic attack by the silica surface itself or by polar solvents.
-
Corrective Actions:
-
Neutralize the Stationary Phase: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base). This will neutralize the acidic sites on the silica surface.[1] See Protocol 2 for a detailed method.
-
Alternative Purification: If the product is crystalline, consider purification by recrystallization. Conversion of the final product to a salt (e.g., an oxalate salt) can often facilitate the formation of a highly pure, crystalline solid that can be isolated by filtration.[4]
-
Issue B: Co-elution of Product and a Key Byproduct
-
Plausible Cause: Similar polarity between the desired product and a byproduct (e.g., an O-alkylated isomer).
-
Scientific Rationale: Chromatographic separation relies on differences in polarity. If two compounds have very similar functional groups and overall structure, they will interact with the stationary phase similarly, making separation difficult.
-
Corrective Actions:
-
Optimize Chromatography: Experiment with different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol, or the addition of a small amount of a third solvent, can alter selectivity.
-
Derivatization: If the byproduct has a unique functional handle (e.g., a free phenol in the starting material), you can sometimes selectively react it to dramatically change its polarity before repeating the chromatography.
-
Visualized Mechanisms and Workflows
A logical workflow is essential when troubleshooting synthetic problems.
Caption: A decision workflow for troubleshooting common issues in azetidine synthesis.
The competition between C- and O-alkylation is a critical concept in the Friedel-Crafts synthesis of 3,3-diarylazetidines from phenols.
Caption: Competing C- vs. O-alkylation pathways in Friedel-Crafts synthesis.
Key Experimental Protocols
Protocol 1: General Procedure for Calcium(II)-Catalyzed Synthesis of 3,3-Diarylazetidines[3]
This protocol is adapted from the method described by Pfizer Global R&D and Imperial College London for the synthesis of 3,3-diarylazetidines from N-Cbz azetidinols.
Materials:
-
N-Cbz-azetidin-3-ol (1.0 eq)
-
Arene (e.g., anisole, phenol) (2.0-5.0 eq)
-
Calcium triflate (Ca(OTf)₂) (10-20 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or nitromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add N-Cbz-azetidin-3-ol, the arene, and the anhydrous solvent.
-
Stir the mixture until all solids are dissolved.
-
Add calcium triflate to the solution in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting azetidinol is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using neutralized silica, see Protocol 2) or recrystallization.
Protocol 2: Neutralizing Silica Gel for Column Chromatography[1]
This procedure prevents the degradation of acid-sensitive compounds like azetidines during column chromatography.
Materials:
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Determine the amount of silica gel required for your column.
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent you plan to use for packing the column.
-
Add triethylamine to the slurry, equivalent to 1-2% of the volume of the eluent used to make the slurry. For example, for every 100 mL of eluent, add 1-2 mL of Et₃N.
-
Stir the slurry thoroughly for 5-10 minutes to ensure the base is evenly distributed.
-
Pack your chromatography column using this neutralized silica slurry as you normally would.
-
Run the column using an eluent that has also been treated with a small amount of triethylamine (e.g., 0.5-1% by volume) to maintain the neutral/basic environment throughout the purification process.
References
- BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem Technical Support.
-
White, A. J. P., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 300–304. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Singh, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Moody, C. J., et al. (2020). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions. The Journal of Organic Chemistry, 85(12), 8209–8213. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Enhancing metabolic stability of azetidine-containing compounds
Welcome to the Technical Support Center for Azetidine Chemistry and Pharmacokinetics. As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals navigate the unique metabolic liabilities of azetidine-containing compounds.
Below, you will find targeted FAQs, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure your drug candidates achieve optimal pharmacokinetic profiles.
Section 1: Diagnosing Azetidine Metabolic Liabilities
Q: Why do azetidines sometimes exhibit poor metabolic stability despite being conformationally rigid? A: Azetidines are highly strained four-membered nitrogen heterocycles. While their conformational rigidity can reduce susceptibility to oxidative metabolism by promiscuous cytochrome P450 (CYP450) enzymes compared to more flexible rings like piperidines[1], the inherent ring strain introduces unique vulnerabilities. Specifically, azetidines are susceptible to CYP450-mediated α -carbon oxidation, N-dealkylation, and metabolic ring-opening via nucleophilic attack by glutathione (GSH)[2].
Q: I observed rapid degradation of my azetidine compound in acidic assay buffers before even adding microsomes. What is happening? A: You are likely observing acid-mediated intramolecular ring-opening. The ring strain in azetidines can lead to undesired decomposition pathways, particularly if there is a pendant nucleophilic group (such as an amide) nearby. In acidic conditions, the azetidine nitrogen becomes protonated, which activates the strained ring for nucleophilic attack, leading to rapid ring-opening[2]. Similar intermolecular ring openings have also been observed for azetidine hydrochloride salts, which can dimerize upon standing[1]. Troubleshooting: To mitigate this, ensure your assay buffers are strictly maintained at physiological pH (7.4). If the molecule is inherently unstable, consider structural modifications such as reducing the basicity of the azetidine nitrogen (e.g., via fluorination) to prevent protonation at assay pH.
Logical workflow for diagnosing and resolving azetidine metabolic liabilities.
Section 2: Structural Optimization Strategies
Q: My azetidine hit compound is rapidly cleared in liver microsomes (high CLint ). What chemical modifications should I prioritize? A: Improving metabolic stability requires identifying the specific site of metabolism (the "Soft Spot"). Here are field-proven strategies based on the liability:
-
Steric Shielding ( α -Substitution): If CYP450-mediated α -oxidation is the primary liability, introducing methyl or fluorine groups adjacent to the nitrogen can sterically hinder the enzyme's access to the α -protons.
-
Modulating Basicity and Lipophilicity (LogD): High lipophilicity and basicity often drive CYP450 affinity. Adding electron-withdrawing groups (e.g., fluorination on the ring) reduces the pKa of the azetidine nitrogen, lowering its basicity and often improving metabolic stability[3].
-
Bioisosteric Replacement (Scaffold Hopping): If the azetidine ring itself is the liability due to ring-opening or N-dealkylation, consider replacing it with an oxetane. Oxetanes maintain the sp3-rich character and spatial geometry but replace the basic nitrogen with an oxygen, often resulting in improved CYP450 inhibition profiles and metabolic stability[1].
To illustrate the impact of azetidine incorporation on metabolic stability, consider the quantitative data from the optimization of SARS-CoV-2 papain-like protease inhibitors, where replacing a flexible amine linker with a conformationally constrained azetidine drastically improved the microsomal half-life[4].
Table 1: Comparative in vitro Pharmacokinetic Data for Heterocyclic Replacements
| Compound / Scaffold | Structural Feature | Mouse Microsomal Stability ( T1/2 , min) | Primary Metabolic Liability |
| Jun9871 | Flexible Amine Linker | < 4.0 | Rapid CYP450 Oxidation |
| GRL0617 | Standard Reference | 20.6 | Moderate Clearance |
| Jun9921 | Azetidine Incorporation | 100.4 | Conformationally Protected |
(Data adapted from structure-based design studies of PLpro inhibitors[4])
Section 3: Self-Validating Experimental Protocols
Q: How do I accurately measure the microsomal stability of my azetidine compounds while ruling out chemical degradation? A: The Liver Microsomal Stability Assay is the industry standard for evaluating phase I metabolic stability[5]. Because azetidines can suffer from acid-catalyzed or spontaneous ring-opening, your protocol must be a self-validating system. This means running a parallel control lacking the NADPH regenerating system. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., ring strain/pH), not enzymatic[6].
Step-by-Step Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a 10 mM stock solution of your azetidine compound in DMSO. Dilute to a working concentration of 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining strict pH 7.4 prevents the acid-mediated intramolecular ring-opening common to strained azetidines.
-
Microsome Addition: Add pooled liver microsomes (mouse or human) to achieve a final protein concentration of 0.5 mg/mL in the reaction mixture[4].
-
Pre-incubation: Pre-incubate the compound and microsome mixture in a 96-well plate at 37°C for 5-10 minutes[6]. Causality: This ensures thermal equilibrium so that the enzymatic reaction rate is not artificially suppressed during the first few minutes of the assay.
-
Initiation & Self-Validation: Initiate the metabolic reaction by adding an NADPH regenerating system[4]. Critical Step: Run a parallel control incubation without the NADPH system[6]. Causality: This accounts for non-enzymatic degradation. If clearance is observed in the NADPH-free well, your azetidine is chemically unstable, not metabolically unstable.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), remove aliquots from the incubation mixture[4].
-
Quenching: Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing a known internal standard (IS)[4]. Causality: Cold solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound based on analyte/IS peak area ratios[4].
-
Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant ( k ). Calculate the half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(0.693/t1/2)×(incubation volume/mg of microsomal protein) )[7].
Step-by-step workflow for the Liver Microsomal Stability Assay.
References
-
Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 3
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH / PMC. 2
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. NIH / PMC. 1
-
A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem. 5
-
A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design. Benchchem. 7
-
Structure-based design of SARS-CoV-2 papain-like protease inhibitors. NIH / PMC. 4
-
Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives. Benchchem. 6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Azetidine Synthesis Support Center: Green Chemistry & Process Optimization
Welcome to the technical troubleshooting hub for researchers synthesizing highly strained four-membered nitrogen heterocycles. Azetidines serve as valuable bioisosteres for morpholines and piperidines in drug discovery, offering improved pharmacokinetic properties and metabolic stability. However, traditional synthesis often suffers from poor atom economy, harsh conditions, and thermodynamic hurdles (e.g., unfavorable 4-exo-tet cyclizations).
This guide addresses common bottlenecks in modern green synthetic methodologies—specifically photoredox catalysis and continuous flow microreactor technology—to help you optimize your workflows.
Photoredox Catalysis & Radical Strain-Release (RSR)
Q: I am attempting the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) via radical strain-release (RSR). However, I am observing low conversion and recovering unreacted sulfonyl imine precursor. What is causing this?
A: The failure to initiate the RSR cascade is typically tied to inefficient energy transfer. In this protocol, an organic photosensitizer (PS) must promote the homolytic cleavage of the sulfonyl imine precursor to generate the necessary neutral radical intermediates [1].
-
Causality: If the triplet state energy of your chosen PS does not properly overlap with the excitation profile of the specific sulfonyl imine, the N-centered and sulfonyl radicals will not form. Furthermore, molecular oxygen is a potent triplet state quencher.
-
Solution: Ensure rigorous freeze-pump-thaw degassing of your solvent. Verify that the emission wavelength of your LED matches the absorption maximum of the PS, and consider switching to a PS with a higher triplet energy if using highly electron-rich imines.
Q: During the photocatalytic aerobic dehydrogenative [2+2] cycloaddition of dihydroquinoxalinones with alkenes, my oxidation-prone amino acid derivatives (e.g., tryptophan) are degrading. How can I prevent this?
A: This formal Aza Paternò–Büchi reaction relies on photoredox-catalyzed aerobic oxidation to induce the cyclization [2].
-
Causality: While using ambient air or O2 as a green oxidant is highly sustainable, the uncontrolled generation of reactive oxygen species (ROS) can lead to the over-oxidation of electron-rich indole rings in tryptophan or the primary amines in lysine.
-
Solution: Transition from an open-air balloon setup to a mass flow controller to strictly regulate O2 stoichiometry. Additionally, tuning the photocatalyst to one with a milder oxidation potential can preserve sensitive functional groups while still enabling the dehydrogenative [2+2] cycloaddition.
Continuous Flow Chemistry & Green Solvents
Q: We are transitioning the C3-lithiation of N-Boc-3-iodoazetidine to a continuous flow setup. We want to use cyclopentyl methyl ether (CPME) as a green solvent, but we are isolating predominantly the protonated byproduct (N-Boc-azetidine) instead of our electrophile-trapped product. How do we outcompete protonation?
A: The generation of a secondary alkyllithium species via iodine/lithium exchange is highly sensitive to mixing kinetics and temperature. CPME is an excellent green solvent—it has a high boiling point (106 °C), low propensity to form peroxides, and extremely low water solubility, which minimizes organic waste during workup [3]. However, in batch conditions at cryogenic temperatures (-78 °C), CPME's viscosity hinders rapid mixing, leading to the rapid protonation of the highly reactive C3-lithiated intermediate before the electrophile can be introduced.
-
Causality: In a continuous flow microreactor, you can operate at higher, more energy-efficient temperatures (-50 °C) by drastically reducing the residence time. By utilizing a micro-mixer with a residence time of exactly 82 milliseconds, the C3-lithiated azetidine is generated and immediately trapped by the electrophile in-line, completely outcompeting the background protonation pathway.
Quantitative Data: Batch vs. Flow Lithiation in Green Solvents
The following table summarizes the optimization of the C3-lithiation of N-Boc-3-iodoazetidine, demonstrating the necessity of flow technology when adopting CPME [3].
| Method | Solvent | Temp (°C) | Residence Time | Yield of Trapped Product | Yield of Protonated Byproduct |
| Batch | 2-MeTHF | -78 | 1 min | 64% | 33% |
| Batch | CPME | -78 | 1 min | 18% | 49% |
| Flow | CPME | -50 | 330 ms | 52% | 20% |
| Flow | CPME | -50 | 82 ms | 80% | <5% |
(Note: Yields calculated by 1H NMR of the crude reaction mixture using CH2Br2 as the internal standard. Flow reactions utilized HexylLithium for the exchange.)
Validated Experimental Protocols
Protocol A: Continuous Flow Synthesis of C3-Functionalized Azetidines [3]
Objective: Safe, scalable generation and trapping of C3-lithiated azetidines using sustainable solvents.
-
Reagent Preparation: Prepare a 0.1 M solution of N-Boc-3-iodoazetidine in anhydrous CPME (Syringe 1). Prepare a solution of HexylLithium (1.5 equiv) in hexane (Syringe 2). Prepare a 0.15 M solution of the electrophile (e.g., benzophenone) in CPME (Syringe 3).
-
System Equilibration: Submerge T-Mixer 1 and the associated residence tubing (R1) in a cooling bath set strictly to -50 °C.
-
Lithiation (I/Li Exchange): Pump Syringe 1 and Syringe 2 into T-Mixer 1. Calibrate the flow rates to achieve a microreactor residence time of exactly 82 milliseconds in R1. (Critical Step: Longer residence times will lead to protonation of the secondary organolithium species).
-
In-Line Quenching: Direct the effluent from R1 into T-Mixer 2, simultaneously pumping the electrophile solution from Syringe 3.
-
Workup: Collect the output stream into a vial containing saturated aqueous NH4Cl . Exploit CPME's low water solubility by directly separating the organic layer without additional solvent extraction. Dry over Na2SO4 and concentrate.
Protocol B: Continuous Flow Photochemical Hydrothiolation of 2-Azetines [4]
Objective: Anti-Markovnikov addition of thiols to 2-azetines to forge C-S bonds without transition metals.
-
Solution Preparation: Prepare a 0.1 M solution of the 2-substituted azetine (1.0 equiv) and the desired aromatic thiol (1.5 equiv) in ethyl acetate (EtOAc), an environmentally responsible green solvent.
-
Degassing: Sparge the solution with inert gas ( N2 or Ar) for 10 minutes to remove dissolved oxygen.
-
Injection & Irradiation: Pump the mixture through a fluorinated ethylene propylene (FEP) microreactor coil using a syringe pump. Irradiate the reactor with a visible-light LED module. (Note: Aromatic thiols undergo direct photolysis to thiyl radicals under these conditions; no exogenous photoinitiator is required).
-
Residence Time Control: Adjust the flow rate to maintain a precise residence time (typically 5–15 minutes) to ensure complete conversion via hydrogen atom transfer (HAT) propagation.
-
Collection: Collect the effluent and concentrate under reduced pressure. The high atom economy allows for direct purification via flash chromatography.
Mechanistic & Workflow Visualizations
Radical Strain-Release (RSR) pathway for azetidine synthesis from azabicyclo[1.1.0]butanes.
Continuous flow microreactor setup for the C3-lithiation and functionalization of azetidines.
References
-
Radical strain-release photocatalysis for the synthesis of azetidines. Nature Chemistry.[Link]
-
Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters.[Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry.[Link]
-
Forging C–S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Politecnico di Milano.[Link]
Minimizing peak tailing in GC analysis of amines
Welcome to the Technical Support Center for Gas Chromatography (GC). As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most notoriously difficult challenges in chromatographic analysis: peak tailing in amines .
This guide bypasses generic advice to focus on the mechanistic causality of amine tailing, providing you with field-proven, self-validating protocols to restore peak symmetry and analytical confidence.
Diagnostic Workflow
Diagnostic Workflow for Resolving Amine Peak Tailing in GC Analysis
Section 1: The Mechanistic Root of Amine Tailing
To fix peak tailing, we must first understand the chemical causality. Amines are highly polar, basic compounds containing active hydrogen atoms (-NH). When introduced into a GC flow path, they readily undergo strong intermolecular hydrogen bonding and acid-base interactions with active silanol groups (-SiOH) present on the fused silica walls of the column and the glass inlet liner[1][2][3].
This secondary retention mechanism causes the analyte molecules to travel at different velocities through the column. The result is severe peak tailing, loss of sensitivity, and at trace levels, complete irreversible adsorption (often referred to as "ghosting")[2][3].
Section 2: Flow Path & Hardware Optimization
Before altering the sample chemistry, the analytical flow path must be passivated to eliminate active sites.
-
Inlet Liners: Standard glass liners and glass wool contain active silanol sites. You must use base-deactivated inlet liners to prevent early-stage adsorption of amines during sample vaporization[4][5][6].
-
Column Selection: Standard polysiloxane phases (e.g., 5% diphenyl/95% dimethyl polysiloxane) are insufficiently inert for free amines. Application-specific, base-deactivated columns are mandatory[1][5]. Columns such as the Restek Rtx-Volatile Amine and Agilent CP-Volamine utilize proprietary base-deactivation technologies that create an exceptionally inert surface, allowing for highly symmetrical peaks even in challenging matrices like water[6][7][8].
Quantitative Column Performance Comparison
The table below summarizes the impact of column chemistry on the USP Tailing Factor (Tf) based on comparative literature data. A Tf value of 1.0 represents perfect symmetry.
| Column Type | Target Analyte | Tailing Factor (Tf) | Mechanistic Observation |
| Agilent VF-624ms | Triethylamine (TEA) | 1.09 | Excellent inertness; highly symmetrical peak achieved[9]. |
| Competitor Z-624 | Diethylamine (DEA) | N/A (Not Detected) | Complete adsorption due to unshielded active sites[9]. |
| Agilent CP-Volamine | TMG | ~1.5 | Multi-purpose deactivation suppresses strong basic interactions[6]. |
| Standard CP-Sil 8 CB | TMG | > 5.0 | Significant secondary interactions with residual silanols[6]. |
| *TMG = 1,1,3,3-tetramethylguanidine |
Section 3: Chemical Derivatization Strategies
If hardware optimization is insufficient—particularly for trace-level analysis or highly polar polyamines—derivatization is required to chemically mask the active hydrogens[10][11]. By replacing the active hydrogen with a non-polar group, you reduce the analyte's polarity, increase its volatility, and completely eliminate hydrogen bonding with the stationary phase[3][10][12].
Mechanism of Amine Silylation to Eliminate Peak Tailing
Self-Validating Silylation Protocol for Trace Amines
Causality: Moisture is the primary enemy of silylation. Water will competitively react with the silylating reagent, degrading it and leaving the amines underivatized[3]. This protocol is designed to self-validate the integrity of your anhydrous environment.
-
Step 1: Sample Drying. Ensure the amine extract is completely anhydrous. Pass the organic extract through a column of anhydrous sodium sulfate or dry it under a gentle stream of ultra-pure nitrogen.
-
Step 2: Reagent Addition. In a tightly sealed, moisture-free reaction vial, add 50 µL of BSTFA containing 1% TMCS to 100 µL of the dried sample. Scientific Note: TMCS acts as an acid scavenger and catalyst to drive the nucleophilic substitution forward[10].
-
Step 3: Incubation. Heat the vial at 60 °C for 30 minutes. The reaction is generally complete when the sample readily dissolves into the reagent[10].
-
Step 4: System Validation (Checkpoint). Inject the sample into the GC.
-
Pass Condition: The target derivatized amine peak exhibits a Tailing Factor (Tf) < 1.2, and the solvent peak is sharp.
-
Fail Condition: If excessive peak tailing persists or a massive, broad solvent peak appears, moisture contamination has occurred, or the reaction was incomplete[3]. Discard the sample, bake out the column, and re-prep ensuring strict anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q: Why does peak tailing worsen over time even though I am using a base-deactivated column? A: Accumulation of non-volatile matrix residues or thermal degradation of the stationary phase at the column head creates new active sites over time. Trimming the first few centimeters of the column removes this localized activity and often restores peak shape[12][13]. Alternatively, consider using a built-in guard column (e.g., Agilent Duraguard) to protect the analytical phase[13].
Q: How does the injection split ratio affect amine peak shape? A: In a split injection, you need a minimum of 20 mL/min of total flow through the inlet to maintain efficient sample transfer. If the split ratio is too low, the slow transfer allows basic amines more time to interact with active sites in the liner, exacerbating tailing. Increasing your split vent flow rate will sharpen the peak[13].
Q: I am analyzing volatile amines in aqueous matrices. What column should I use? A: Repeated water injections will damage many standard phases, causing phase collapse or silanol exposure. You must use a highly robust, base-deactivated phase specifically engineered to withstand water injections, such as the Restek Rtx-Volatile Amine or the Agilent CP-Volamine[7][8].
References
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.net.au [chromtech.net.au]
- 5. crown-chrom.com [crown-chrom.com]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. restek.com [restek.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. agilent.com [agilent.com]
Structural Validation of Azetidine Derivatives: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques
Executive Summary
The azetidine scaffold is a privileged, highly strained four-membered nitrogen heterocycle increasingly utilized in modern drug discovery as a bioisostere for piperidines and morpholines. However, its unique physicochemical properties—specifically its rapid ring puckering and nitrogen inversion dynamics—present significant challenges for structural validation. This guide provides an objective, data-driven comparison of X-ray crystallography against orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), detailing the causality behind experimental workflows and establishing self-validating protocols for rigorous stereochemical assignment.
The Structural Challenge of the Azetidine Scaffold
To alleviate severe ring strain, azetidines adopt a non-planar, puckered conformation[1]. Because the energy barrier for nitrogen inversion and ring puckering in azetidines is relatively low (especially compared to smaller rings like aziridines), these molecules are highly dynamic in solution[2].
Consequently, the substituent at the 3-position can rapidly alternate between pseudo-axial and pseudo-equatorial orientations. Understanding the precise three-dimensional arrangement of these substituents is paramount for rational drug design and stereochemistry-based structure-activity relationship (SSAR) studies[3].
Comparative Analysis: X-ray vs. NMR vs. MicroED
While solution-state NMR is the frontline tool for routine characterization, it inherently provides a time-averaged view of the azetidine ring's rapid interconversion[1]. To obtain absolute stereochemical certainty and precise puckering amplitudes, X-ray crystallography remains the gold standard, freezing the molecule in its lowest-energy state at cryogenic temperatures[3].
Quantitative Performance Comparison
The following table summarizes the performance metrics of the three primary modalities used for azetidine structural validation:
| Analytical Technique | Typical Resolution | Sample Requirement | Data Collection Time | Puckering Angle Precision | Stereochemical Certainty |
| Single-Crystal X-ray Diffraction | < 0.84 Å | 0.1 – 0.5 mg | 2 – 12 hours | ± 0.1° (Absolute) | Absolute (Flack parameter < 0.1) |
| Solution-State NMR (2D NOESY) | Ensemble Average | 1 – 5 mg | 1 – 4 hours | Time-averaged (Relative) | Relative (Diastereomeric ratio) |
| MicroED (Cryo-EM) | 1.0 – 2.5 Å | < 0.01 mg | 10 – 30 minutes | ± 2.0° (Moderate) | Relative (Unless heavy atoms present) |
Structural Validation Workflow
Workflow for structural validation of azetidines using X-ray and NMR.
Self-Validating Experimental Protocol for Azetidine Crystallography
To ensure scientific integrity, the crystallographic validation of azetidines must operate as a self-validating system. The following protocol details the mechanistic reasoning (causality) behind each step and the required validation checks.
Phase 1: Crystal Selection and Mounting
-
Action : Select a single crystal (optimal dimensions ~0.1 × 0.1 × 0.1 mm) under a cross-polarizing microscope. Mount the crystal on a polyimide loop using a highly viscous cryoprotectant oil (e.g., Paratone-N).
-
Causality : Polarized light ensures the selected crystal is a single, continuous domain rather than a twinned aggregate (which would convolute the diffraction pattern). The cryoprotectant oil displaces atmospheric moisture, preventing the formation of hexagonal ice crystals during flash-cooling.
-
Validation Check : The crystal must extinguish light uniformly upon 360° rotation under polarized light.
Phase 2: Cryocooling and Data Collection
-
Action : Immediately plunge the mounted crystal into a 100 K nitrogen gas cold stream[3]. Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.5418 Å)[3].
-
Causality : Because azetidine rings undergo dynamic puckering, cryocooling to 100 K minimizes atomic thermal displacement parameters (B-factors) and traps the molecule in its lowest-energy solid-state conformation[3]. Cu Kα radiation is explicitly chosen over Mo Kα because it maximizes the anomalous scattering signal of lighter atoms (C, N, O), which is an absolute prerequisite for determining the absolute stereochemistry of chiral azetidines without heavy-atom derivatization.
-
Validation Check : Analyze the initial diffraction frames. Bragg spots must be sharp, well-resolved, and extend to at least 0.84 Å resolution to meet International Union of Crystallography (IUCr) publication standards.
Phase 3: Data Reduction, Refinement, and Validation
-
Action : Integrate the reflections, apply a multi-scan absorption correction, and solve the phase problem using direct methods or intrinsic phasing[1]. Refine the structure using full-matrix least-squares on F2 .
-
Causality : Absorption correction is critical for Cu Kα data to account for path-length differences through the crystal, ensuring accurate intensity measurements. All non-hydrogen atoms must be refined anisotropically to account for directional thermal motion, which provides exact bond lengths and allows for the calculation of the C2-N1-C4 and C2-C3-C4 dihedral angles[3],[1].
-
Validation Check : The refinement is considered successful and self-validated only when the internal agreement factor ( Rint ) is < 0.05, the final R1 is < 0.05, and wR2 is < 0.15. To confirm absolute stereochemistry, the Flack parameter must refine to ~0.0 with an estimated standard deviation (esd) < 0.1. Finally, the structural model must be validated using the IUCr CheckCIF tool to ensure no Level A or B alerts remain[3].
Case Study: Antimalarial Azetidine-2-carbonitriles
The critical nature of X-ray crystallography in azetidine drug discovery is perfectly exemplified by the development of antimalarial azetidine-2-carbonitriles targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[4].
During the optimization of these inhibitors (e.g., compound BRD7539), researchers synthesized an azetidine core with three contiguous stereocenters (2S, 3S, 4S)[4]. Stereochemistry-based structure-activity relationships (SSARs) demonstrated extreme sensitivity: out of eight possible stereoisomers, only two exhibited biological activity against multidrug-resistant blood-stage parasites[4]. Because NMR could not definitively lock the relative stereochemistry due to the ring's inherent flexibility, X-ray crystallography was utilized to gain unambiguous insights into the binding features, validating the absolute configuration and the specific puckered state required for target engagement[4].
References
-
[3] BenchChem. "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." BenchChem. 3
-
[1] BenchChem. "Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide." BenchChem.1
-
[4] Maetani, M. et al. "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters.4
-
[2] "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." NIH PMC. 2
Sources
In vitro and in vivo evaluation of novel azetidine compounds
As a Senior Application Scientist overseeing preclinical drug discovery pipelines, I have evaluated countless small-molecule scaffolds. The transition from legacy flexible frameworks to conformationally restricted architectures represents a watershed moment in targeted oncology. Among these, the azetidine scaffold—a highly strained, four-membered nitrogen-containing heterocycle—has recently demonstrated breakthrough potential.
By replacing flexible phenylethyl or 5-membered proline groups with a rigid azetidine core, medicinal chemists have successfully directed electrophilic warheads to covalently target the Signal Transducer and Activator of Transcription 3 (STAT3)[1]. STAT3 is a notoriously "undruggable" transcription factor driving triple-negative breast cancer (TNBC) proliferation[2].
This guide objectively compares the in vitro and in vivo performance of next-generation azetidine compounds (e.g., H172, H182) against legacy alternatives, providing the self-validating experimental frameworks necessary to rigorously evaluate them.
Comparative Efficacy: Azetidines vs. Legacy Inhibitors
The primary causality behind the enhanced efficacy of azetidine amides lies in their structural rigidity. The constrained ring minimizes the entropic penalty upon binding, locking the molecule into an optimal trajectory to access specific cysteine residues (Cys426 and Cys468) within the STAT3 DNA-binding domain[3]. Legacy inhibitors like BP-1-102 and SH5-07 rely on reversible binding to the SH2 domain, which often requires micromolar concentrations that trigger off-target cellular toxicity.
Table 1: Quantitative Performance Comparison of STAT3 Inhibitors
| Compound | Structural Scaffold | Primary Target Mechanism | In Vitro EMSA IC₅₀ (µM) | Cellular EC₅₀ (µM) | In Vivo TNBC Efficacy |
| H182 | Azetidine amide | Covalent (Cys426/468) | 0.38 | 1.0 | Complete regression (w/ RT) |
| H172 | Azetidine amide | Covalent (Cys426/468) | 0.98 | 1.9 | High tumor growth inhibition |
| BP-1-102 | Salicylic acid | Reversible (SH2 domain) | 6.8 | 10–20 | Moderate |
| SH5-07 | Legacy amide | Reversible (SH2 domain) | 3.9 | 3.8 | Moderate |
| Napabucasin | Naphthoquinone | Non-specific ROS/STAT3 | >10.0 | >5.0 | Low/Moderate |
Data synthesized from comparative evaluations of STAT3 inhibitors[1][2][4].
Mechanistic Pathway Visualization
To understand why these compounds outperform legacy alternatives, we must map their point of intervention. Azetidines bypass upstream kinase (JAK/Src) inhibition, directly intercepting STAT3 monomers and dimers to prevent nuclear translocation.
STAT3 signaling pathway and targeted covalent inhibition by novel azetidine compounds.
Self-Validating In Vitro Evaluation Protocols
To objectively evaluate azetidine compounds, standard viability assays (like MTT) are insufficient because they cannot distinguish between on-target STAT3 inhibition and off-target cytotoxicity. The following protocols are designed as self-validating systems .
Protocol A: Electrophoretic Mobility Shift Assay (EMSA)
Causality: We utilize EMSA rather than ELISA because EMSA directly measures the functional capacity of STAT3 to bind its consensus DNA sequence (the ultimate prerequisite for oncogenic transcription).
Step-by-Step Workflow:
-
Nuclear Extraction: Stimulate NIH3T3/EGFR fibroblasts with Epidermal Growth Factor (EGF) to generate a high baseline of activated STAT3. Extract nuclear proteins using a high-salt lysis buffer.
-
Compound Incubation: Titrate azetidine compounds (e.g., 0.1 to 10 µM) and legacy controls into the nuclear extract. Incubate for 30 minutes at room temperature to allow covalent bond formation[1].
-
Probe Binding: Add a ³²P-radiolabeled hSIE (high-affinity STAT-binding element) DNA probe.
-
Self-Validation Checkpoints (Critical):
-
Specificity Control: Add a 100x excess of unlabeled (cold) hSIE probe to a control well. This must abolish the shifted band, proving the interaction is sequence-specific.
-
Identity Control: Add an anti-STAT3 antibody to induce a "supershift" in the gel, confirming the protein-DNA complex is exclusively STAT3.
-
Selectivity Screen: Run a parallel EMSA using an MGFe probe to test STAT1 and STAT5 binding. Azetidines should show >15 µM IC₅₀ for STAT1/5, proving target selectivity[2].
-
-
Resolution: Resolve complexes on a 5% non-denaturing polyacrylamide gel, expose to autoradiography, and calculate IC₅₀ via densitometry.
Protocol B: Isothermal Titration Calorimetry (ITC)
Causality: To prove that the EMSA inhibition is driven by true thermodynamic binding rather than non-specific protein aggregation, ITC is employed.
-
Workflow: Titrate the azetidine inhibitor into a cell containing purified STAT3 protein. Measure the heat released or absorbed.
-
Validation: A valid azetidine candidate (like H182) will yield a distinct binding isotherm, revealing a K_D in the nanomolar range (~880–960 nM) with a favorable negative Gibbs free energy (ΔG)[4].
Self-Validating In Vivo Evaluation Protocols
Moving from in vitro to in vivo requires ensuring that systemic clearance does not negate the compound's potency.
Protocol C: Orthotopic TNBC Xenograft & Pharmacodynamics (PD)
Causality: We utilize MDA-MB-231 cells implanted orthotopically into the mammary fat pad (rather than subcutaneous flank injection) because the local microenvironment heavily influences cytokine-driven STAT3 activation.
Step-by-Step Workflow:
-
Model Establishment: Inject 5 × 10⁶ MDA-MB-231 cells into the mammary fat pad of female NOD/SCID mice. Monitor until tumors reach ~100 mm³.
-
Randomization & Dosing: Randomize mice into three cohorts: Vehicle, Legacy Control (BP-1-102 at 10 mg/kg), and Azetidine (H182 at 5 mg/kg IV daily)[5].
-
Efficacy Tracking: Measure tumor volume bi-weekly using digital calipers.
-
Pharmacodynamic (PD) Self-Validation (Critical):
-
Tumor shrinkage alone does not prove the mechanism. On day 14, sacrifice a subset of mice 4 hours post-dosing.
-
Extract tumor tissue and perform Western blot analysis for p-STAT3 (Tyr705) and downstream anti-apoptotic proteins (Bcl-xL, Survivin).
-
Ultimate Validation: Subject the tumor lysates to Nano-LC/MS/MS proteomics. The detection of the specific covalent azetidine adduct on Cys468 of the STAT3 protein extracted directly from the mouse tumor definitively proves that the in vivo efficacy is mechanistically linked to on-target engagement[3].
-
Conclusion
The integration of the azetidine ring into STAT3 inhibitors has solved a decade-long structural challenge in oncology. By shifting from reversible SH2-domain binders to rigid, covalent DNA-binding domain inhibitors, compounds like H172 and H182 achieve sub-micromolar potency and robust in vivo tumor regression. For drug development professionals, adopting the self-validating EMSA, ITC, and LC-MS/MS protocols outlined above is essential to separate true mechanistic breakthroughs from off-target artifacts.
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: Cancer Letters (eScholarship)
- Source: Cancer Research (AACR Journals)
Sources
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
Comparative study of azetidine derivatives as enzyme inhibitors
As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the challenge of optimizing lead compounds to balance potency, metabolic stability, and conformational precision. Historically, five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) have dominated the landscape of enzyme inhibitors. However, recent comparative studies highlight a paradigm shift: the strategic incorporation of the four-membered azetidine ring.
By reducing the ring size, we restrict the conformational degrees of freedom. This pre-organization minimizes the entropic penalty upon binding to the target enzyme's active site, often resulting in superior affinity and unique vector projections for peripheral pharmacophores.
This guide provides an objective, data-driven comparison of azetidine derivatives against traditional scaffolds across various enzyme targets, supported by field-proven experimental protocols.
Comparative Structural Dynamics: Why Azetidines?
The transition from a piperidine or pyrrolidine to an azetidine scaffold is not merely a reduction in molecular weight; it is a fundamental alteration of the molecule's thermodynamic binding profile.
-
Entropic Advantage: Highly flexible rings sample multiple conformations in solution. Binding to an enzyme requires "freezing" the ligand into a single bioactive conformation, incurring a high entropic cost ( −TΔS ). The rigid azetidine ring is already pre-organized, effectively bypassing this penalty[1].
-
Vectorial Projection: The bond angles in a four-membered ring force substituents into distinct spatial trajectories compared to larger rings. This allows azetidines to probe sub-pockets within an enzyme's active site that are inaccessible to the equatorial/axial projections of a piperidine[2].
Fig 1. Thermodynamic rationale for azetidine scaffold hopping in enzyme inhibitor design.
Cross-Target Efficacy: Azetidines vs. Traditional Scaffolds
To objectively evaluate the performance of azetidine derivatives, we must examine their inhibitory profiles across distinct enzymatic classes: polymerases, nucleoside phosphorylases, monoamine transporters, and cholinesterases.
A. Polymerase Theta (Polθ) in Oncology
Polθ is a critical DNA repair enzyme upregulated in BRCA-deficient solid tumors. Traditional inhibitors often struggle with oral bioavailability and off-target toxicity. Recently, generative AI (using structure-based drug design) identified a novel class of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors[3]. Compared to larger macrocyclic leads, the azetidine core provided robust cellular potency in DNA repair-compromised cells while maintaining a highly favorable in vivo pharmacokinetic profile[3].
B. Vesicular Monoamine Transporter-2 (VMAT2)
In the development of therapeutics for methamphetamine abuse, lobelane (a piperidine derivative) is a known VMAT2 inhibitor. Researchers synthesized central ring-contracted analogs, replacing the piperidine with an azetidine[4]. The cis-4-methoxy azetidine analog exhibited a Ki of 24 nM, making it 2-fold more potent than the parent lobelane ( Ki = 45 nM)[4]. Interestingly, both cis and trans azetidine isomers were nearly equipotent, indicating that the compact size and specific basicity of the azetidine nitrogen—rather than just the stereochemical projection—are the primary drivers for interaction with the cytosolic face of VMAT2[4].
C. Purine Nucleoside Phosphorylase (PNP)
PNP is a target for T-cell proliferative disorders. Transition state analogues utilizing a pyrrolidine core (Immucillins) are highly potent. When the core was contracted to an azetidine to simplify synthesis, the resulting compounds bound tightly to mammalian PNP ( Kd ranging from 10−7 to 10−10 M)[2]. While they did not surpass the picomolar potency of the best pyrrolidine analogues (due to the extreme geometric constraints of the 4-membered ring in this specific transition state), they demonstrated the viability of azetidines as highly efficient, synthetically accessible alternatives[2].
D. Cholinesterases (AChE/BChE)
In Alzheimer's disease research, pyrazinamide-condensed azetidinones (2-azetidinones/ β -lactams) were screened against acetylcholinesterase (AChE). Specific derivatives demonstrated highly potent inhibition with an IC50 of 0.09 µM, competing favorably with the commercial standard Donepezil[5].
Quantitative Performance Comparison
The following table synthesizes the experimental data, providing a benchmark for azetidine performance against reference compounds.
| Enzyme Target | Azetidine Derivative | Reference Compound (Scaffold) | Azetidine Potency | Reference Potency | Advantage of Azetidine |
| VMAT2 | cis-4-methoxy azetidine | Lobelane (Piperidine) | Ki = 24 nM | Ki = 45 nM | 2x potency increase; optimal basicity[4]. |
| Polθ | 3-hydroxymethyl-azetidine | Pre-optimized macrocycles | High (Cellular) | Moderate | Superior oral bioavailability and ADME[3]. |
| PNP | Azetidine-based immucillins | DADMe-ImmH (Pyrrolidine) | Kd = 0.1 - 100 nM | Kd = 0.011 nM | Highly cost-efficient 4-step synthesis[2]. |
| AChE | Pyrazinamide azetidinone | Donepezil (Piperidine) | IC50 = 0.09 µM | Comparable | Dual AChE/BChE inhibition profile[5]. |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, the following protocols detail the self-validating systems used to evaluate azetidine inhibitors.
Protocol 1: Radioligand Uptake Assay for VMAT2 Inhibition
Causality Note: This assay measures the ability of the inhibitor to block the uptake of [3H] dopamine into isolated synaptic vesicles. ATP and Mg2+ are strictly required in the buffer to fuel the V-ATPase, which maintains the proton gradient ( ΔpH ) essential for VMAT2 function.
-
Vesicle Isolation: Isolate synaptic vesicles from rat striatum via sucrose density gradient centrifugation. Resuspend in assay buffer (25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine 50 µL of the azetidine inhibitor (varying concentrations, 10−10 to 10−5 M), 50 µL of vesicle suspension, and 50 µL of a substrate mixture containing 2 mM ATP, 2 mM MgSO4 , and 10 nM [3H] dopamine.
-
Validation Control: Include a well with 10 µM Reserpine (a known irreversible VMAT2 inhibitor) to define non-specific uptake. This ensures the signal window is strictly VMAT2-dependent.
-
Incubation & Termination: Incubate at 30°C for 10 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters three times with cold assay buffer. Extract radioactivity using liquid scintillation cocktail and measure using a scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Generative AI & Cellular Validation Workflow for Polθ Inhibitors
Causality Note: Because Polθ is specifically lethal to BRCA-deficient cells, the cellular assay must compare isogenic cell lines (BRCA-WT vs. BRCA-mutant) to prove the inhibitor's synthetic lethality mechanism, rather than general cytotoxicity.
-
Compound Generation: Utilize generative chemistry engines (e.g., Chemistry42) integrating Structure-Based Drug Design (SBDD) to identify the 3-hydroxymethyl-azetidine core[3].
-
Cell Culture: Plate BRCA1/2-deficient tumor cells and their isogenic BRCA-proficient counterparts in 384-well plates at 1,000 cells/well.
-
Treatment: Dose cells with a 10-point titration of the azetidine derivative (0.1 nM to 10 µM) for 72 hours.
-
Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cell number).
-
Data Analysis: A valid Polθ inhibitor will show a distinct leftward shift in the dose-response curve (lower IC50 ) exclusively in the BRCA-deficient line, confirming mechanism-specific action rather than broad cytotoxicity[3].
Conclusion
The comparative data strongly supports the integration of azetidine derivatives in modern drug discovery. While smaller than traditional piperidines, the azetidine ring offers a highly rigid, entropically favorable scaffold that can dramatically increase target affinity (as seen in VMAT2) or improve pharmacokinetic profiles (as seen in Polθ inhibitors). When designing next-generation enzyme inhibitors, researchers should actively consider azetidine scaffold hopping as a primary optimization strategy.
Sources
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using generative AI, Insilico Medicine discovers new class of Polθ Inhibitors for BRCA-deficient cancers | EurekAlert! [eurekalert.org]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1,3-Disubstituted Azetidines: Comparative Methodologies and Experimental Protocols
As a Senior Application Scientist, I frequently evaluate synthetic routes based on their scalability, atom economy, and ability to bypass competing side reactions. The azetidine ring—a highly puckered, sp³-rich four-membered heterocycle—has emerged as a premier bioisostere for piperidines and pyrrolidines in drug development, offering improved pharmacokinetic profiles and metabolic stability[1]. However, the synthesis of 1,3-disubstituted azetidines has historically been plagued by ring strain and competing elimination pathways[2].
This guide objectively compares the three most robust synthetic methodologies for constructing 1,3-disubstituted azetidines, providing mechanistic causality, self-validating protocols, and quantitative performance data.
The Classical Approach: One-Pot Bis-Triflate Alkylation
Causality & Mechanistic Insights
Historically, attempting to synthesize 1,3-disubstituted azetidines via the double alkylation of primary amines with 2-substituted-1,3-propanediol derivatives (using halides or bis-tosylates) resulted in heavy elimination byproducts[2]. The leaving groups were insufficiently reactive at low temperatures, requiring harsh heating that favored the E2 elimination pathway over the desired SN2 cyclization[2].
Hillier et al. solved this by utilizing a highly reactive bis-triflate intermediate [2]. Because triflate is a superior leaving group, O-sulfonylation can be achieved at -20 °C. The subsequent addition of the primary amine allows the double SN2 displacement to outcompete elimination, cleanly yielding the azetidine[2].
Self-Validating Experimental Protocol
Reference Standard: Hillier et al.[2]
-
Preparation & Temperature Control: In a flame-dried flask, dissolve the 2-substituted-1,3-propanediol (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution precisely to -20 °C.
-
Activation: Add N,N-Diisopropylethylamine (DIEA, 2.5 equiv). Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv) dropwise.
-
Causality: The internal temperature must remain below -10 °C. Exceeding this threshold promotes premature degradation of the bis-triflate and unwanted oligomerization[2].
-
-
Validation Check: Age the mixture for 10–30 minutes at -20 °C. Do not proceed until complete bis-triflate formation is verified via HPLC or TLC[2].
-
Cyclization: Add an additional portion of DIEA (2.5 equiv) followed by the primary amine (0.95 equiv) over 5 minutes. Heat the reaction to 70 °C for 1–2 hours.
-
Causality: The amine is intentionally used as the limiting reagent (0.95 equiv). On a large scale, removing excess primary amine without chromatography is notoriously difficult; limiting it simplifies downstream purification[2].
-
-
Isolation: Remove the solvent in vacuo and purify the crude mixture via silica gel chromatography to afford the product in 64–92% yield[3].
Workflow of one-pot bis-triflate alkylation for azetidine synthesis.
The Modern Approach: Strain-Release of 1-Azabicyclo[1.1.0]butanes
Causality & Mechanistic Insights
For complex drug scaffolds, traditional SN2 cyclization often fails due to steric hindrance. The modern alternative leverages 1-azabicyclo[1.1.0]butane (ABB) . ABB possesses a highly strained carbocycle with a ring strain energy estimated at 64–66 kcal/mol[4].
This thermodynamic instability acts as a "spring-loaded" driving force[4]. When a catalyst (e.g., Copper) coordinates to the nitrogen atom, it polarizes the central C1-C3 bond. Nucleophilic attack (by Grignard reagents, thiols, or amines) at the C3 position triggers an immediate strain-release cleavage of the C1-C3 bond, effortlessly generating the 1,3-disubstituted azetidine[4].
Self-Validating Experimental Protocol
Reference Standard: Benchchem / Nagao et al.[4],[5]
-
Precursor Generation: Generate a THF solution of 1-azabicyclo[1.1.0]butane (ABB) from 2,3-dibromopropylamine hydrobromide using an organolithium base[5].
-
Nucleophilic Addition: Introduce the nucleophile (e.g., Grignard reagent, 1.5 equiv) and a catalytic amount of CuI (10 mol%).
-
Causality: The copper catalyst is essential for carbon-based nucleophiles. It coordinates to the ABB nitrogen, directing the nucleophilic attack precisely at the C3 position rather than allowing non-selective degradation[4].
-
-
Validation Check: Monitor the reaction via GC-MS or NMR. The disappearance of the highly shielded bicyclic protons (typically around 1.5–2.5 ppm) confirms the complete release of ring strain.
-
Isolation: Quench with saturated aqueous NH₄Cl to safely destroy excess Grignard reagent. Extract with EtOAc, dry over MgSO₄, and purify to yield the functionalized azetidine (typically 50–92% yield)[5].
Strain-release driven functionalization of 1-azabicyclo[1.1.0]butane.
The Late-Stage Approach: Palladium-Catalyzed Cross-Coupling
Causality & Mechanistic Insights
When diverse 1-aryl-3-substituted azetidines are required for structure-activity relationship (SAR) studies, building the ring from scratch for every analog is inefficient. Instead, Buchwald-Hartwig cross-coupling of pre-formed 3-substituted azetidines with aryl halides provides a late-stage functionalization route[6].
Self-Validating Experimental Protocol
Reference Standard: Trauner et al.[6],[7]
-
Preparation: In a flame-dried pressure tube, add 2 mL of anhydrous solvent (e.g., 1,4-dioxane).
-
Reagent Addition: Add the 3-substituted azetidine (0.28 mmol, 1.4 equiv) and the aryl halide (0.2 mmol, 1.0 equiv)[6].
-
Catalyst Loading: Add xPhos Pd G3 (1–5 mol%), BrettPhos (1/1 ratio to Pd), and NaOtBu (1.5 equiv)[6].
-
Causality: The bulky, electron-rich xPhos/BrettPhos ligands are critical. They facilitate the oxidative addition of the aryl halide and promote rapid reductive elimination, which prevents the azetidine from undergoing competitive β-hydride elimination or ring-opening[6].
-
-
Validation Check: Seal the tube and heat under an inert atmosphere. Monitor by LC-MS until the aryl halide is fully consumed.
-
Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract three times with EtOAc, dry over MgSO₄, and purify by flash column chromatography over silica gel (yields typically 65–94%)[7],[8].
Quantitative Comparison of Synthetic Methodologies
To assist in route selection, the following table synthesizes the operational parameters and performance metrics of the discussed methodologies:
| Methodology | Typical Yields | Reaction Time | Key Substrate Scope | Primary Limitation |
| Bis-Triflate Alkylation [2],[3] | 64–92% | 1–2 hours | Primary amines, 2-alkyl/aryl-1,3-propanediols | Sensitive to highly sterically hindered amines; requires strict temp control. |
| ABB Strain-Release [4],[5] | 50–92% | 2–12 hours | Grignards, thiols, amines | Requires pre-synthesis of unstable, highly strained ABB precursors. |
| Tandem Epoxide Ring-Opening [9] | 70–95% | 4–16 hours | Epichlorohydrin derivatives, primary amines | Regioselectivity issues with unsymmetrical epoxide precursors. |
| Pd-Catalyzed Cross-Coupling [6],[8] | 65–94% | 12–24 hours | Aryl halides, 3-substituted azetidines | Requires expensive Pd catalysts and specific bulky ligands (e.g., xPhos). |
Conclusion
The selection of a synthetic route for 1,3-disubstituted azetidines must be dictated by the specific functional groups required and the stage of development. For early-stage, scalable synthesis of aliphatic azetidines, the One-Pot Bis-Triflate Alkylation remains the gold standard due to its operational simplicity and use of inexpensive starting materials[2]. Conversely, for generating complex, sterically hindered libraries in medicinal chemistry, the Strain-Release of Bicyclo[1.1.0]butanes offers unparalleled sp³-functionalization capabilities driven by thermodynamic inevitability[4].
References
-
A One-Pot Preparation of 1,3-Disubstituted Azetidines - Journal of Organic Chemistry (ACS) URL:[Link]
-
Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems - LMU Munich URL: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines - Chemical Communications (RSC) URL:[Link]
-
Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane - ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Bicyclo[1.1.0]butane | 157-33-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Personal protective equipment for handling Azetidine, 1-butyl-3-phenyl-
Handling Azetidine, 1-butyl-3-phenyl- requires a rigorous, mechanistic approach to laboratory safety. As a substituted four-membered cyclic amine, this compound presents a unique intersection of hazards: the inherent corrosivity and reactivity of the azetidine ring, compounded by the high lipophilicity introduced by the 1-butyl and 3-phenyl substituents.
This guide provides drug development professionals and synthetic chemists with a self-validating operational framework, ensuring that every piece of Personal Protective Equipment (PPE) and every handling protocol is grounded in the chemical's specific physical and toxicological properties.
Mechanistic Hazard Profile & Causality
To select the correct PPE, one must first understand why Azetidine, 1-butyl-3-phenyl- behaves the way it does in a biological and physical environment.
-
Dermal Permeability (The Lipophilicity Factor): Unsubstituted azetidine is a highly volatile, corrosive liquid[1]. However, the addition of the bulky, non-polar 1-butyl and 3-phenyl groups significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate the lipid bilayers of the stratum corneum (human skin), making dermal exposure a critical vector for systemic toxicity. Standard latex gloves are entirely insufficient against highly lipophilic amines[2].
-
Tissue Necrosis (The Basicity Factor): The nitrogen atom in the azetidine ring possesses a highly accessible lone pair, making it a strong Lewis base and nucleophile. Upon contact with moisture in human tissue, it induces rapid alkaline hydrolysis of proteins, leading to visible necrosis through the epidermis and into the dermis[3].
-
Inhalation and Flammability: While the bulky substituents lower the vapor pressure compared to the parent azetidine, aerosolization during transfer or heating during synthesis can release corrosive vapors that cause severe respiratory tract irritation[4]. Furthermore, azetidine derivatives can form explosive mixtures with air, necessitating strict static discharge mitigation[1][5].
Personal Protective Equipment (PPE) Matrix
The following PPE requirements are not merely suggestions; they are engineered barriers designed specifically to counteract the lipophilic and corrosive nature of Azetidine, 1-butyl-3-phenyl-.
| PPE Category | Specification | Mechanistic Rationale |
| Eye/Face | 2 | Protects against corrosive splashes. Azetidines cause irreversible visible necrosis and severe eye damage upon contact[2][3]. |
| Hands | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14+ mil) | The 1-butyl and 3-phenyl groups increase lipophilicity, allowing rapid permeation through standard latex or thin nitrile. Butyl rubber provides a robust barrier against non-polar amines[2]. |
| Body | Low-permeability, lint-free Tyvek suit or heavy-duty lab coat | Protects against accidental spills. Tight-fitting cuffs are mandatory to prevent the capillary wicking of the chemical onto the forearms[2]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridge | Required if handling outside a closed system. Protects against severe respiratory tract irritation from basic amine vapors[2][4]. |
Self-Validating Operational Workflow
Every step in handling this chemical must include a validation checkpoint to ensure the integrity of the safety system before proceeding.
Step 1: Environmental & Equipment Validation
-
Action: Transfer the chemical to a Class II chemical fume hood. Ground and bond all receiving equipment.
-
Causality: Azetidine vapors can be flammable and form explosive mixtures; grounding prevents static ignition[1][5].
-
Self-Validation Check: Visually verify the fume hood's digital monitor reads a face velocity between 80–100 feet per minute (fpm). Perform a tissue-paper flutter test at the sash opening to confirm inward directional airflow before uncapping the reagent.
Step 2: PPE Integrity Verification
-
Action: Don the prescribed double-layer gloves and chemical-resistant suit.
-
Causality: Micro-punctures in outer gloves can trap the lipophilic amine against the inner nitrile glove, accelerating breakthrough times.
-
Self-Validation Check: Perform a manual inflation test (trap air and squeeze) on the outer butyl rubber gloves to check for microscopic leaks prior to donning.
Step 3: Dispensing and Transfer
-
Action: Use a positive-displacement pipette or a glass syringe with a secure Luer-lock tip. Do not use standard polypropylene or polystyrene syringes.
-
Causality: The lipophilic 1-butyl-3-phenyl- substitution can leach plasticizers from standard plastics, contaminating your synthesis and potentially degrading the syringe barrel mid-transfer.
-
Self-Validation Check: Pull a small amount of inert gas (Nitrogen/Argon) into the glass syringe and depress to ensure the Luer-lock needle does not detach under pressure.
Emergency Spill Management & Disposal Plan
In the event of an uncontrolled release, immediate and specific chemical containment is required.
-
Ignition Mitigation: Immediately extinguish all ignition sources, as the vapors may travel to a source of ignition and flash back[1].
-
Containment (Do NOT use water): Never use water jets to clean an azetidine spill. Water will spread the lipophilic chemical and can cause environmental contamination[3][6].
-
Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[1][5].
-
Causality: These materials physically trap the liquid within their porous structures without reacting with the highly basic amine, preventing dangerous exothermic neutralization reactions.
-
-
Collection & Disposal: Sweep the absorbed material using non-sparking tools to prevent static ignition[1][5]. Place the waste into a clearly labeled, sealable hazardous waste container rated for flammable/corrosive amines. Drains in the storage area must have retention basins to prevent environmental discharge[1].
Process Visualization
The following diagram maps the logical progression of risk assessment, handling, and emergency response for Azetidine, 1-butyl-3-phenyl-.
Workflow for handling Azetidine, 1-butyl-3-phenyl-, detailing PPE, operation, and spill response.
References
-
Safety Data Sheet: Azetidine – Chemos GmbH & Co. KG. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
